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  • Product: Tricoumaroyl spermidine

Core Science & Biosynthesis

Foundational

Tricoumaroyl Spermidine: Mechanistic Insights into Phenylpropanoid-Polyamine Conjugates

Executive Summary Tricoumaroyl spermidine ( -tri-p-coumaroyl spermidine) is a specialized hydroxycinnamic acid amide (HCAA) representing the convergence of two critical metabolic pathways: the phenylpropanoid pathway (st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tricoumaroyl spermidine (


-tri-p-coumaroyl spermidine) is a specialized hydroxycinnamic acid amide (HCAA) representing the convergence of two critical metabolic pathways: the phenylpropanoid pathway (stress response/secondary metabolism) and the polyamine pathway (growth/primary metabolism).

Primarily characterized in Eudicotyledons (notably Rosaceae and Asteraceae), its biological function is strictly regulated and spatially confined to the tapetum and pollen coat . It serves as a "chemical shield," providing UV-B photoprotection and antioxidant defense essential for male gametophyte fertility. For drug development and cosmetic researchers, this molecule presents a unique scaffold: a lipophilic, stable conjugate that acts as a natural delivery system for spermidine (an autophagy inducer) and


-coumaric acid (an antioxidant), offering potential applications in anti-aging formulations and neuroprotective pharmacophores.

Chemical Architecture & Biosynthesis

Structural Identity

Tricoumaroyl spermidine consists of a spermidine backbone (


-(3-aminopropyl)butane-1,4-diamine) acylated at the 

,

, and

positions by

-coumaric acid.
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~583.68 g/mol

  • Solubility: Unlike free polyamines (highly water-soluble/cationic), the tricoumaroyl conjugate is significantly more hydrophobic, facilitating its accumulation in the lipid-rich pollen coat (tryphine).

Biosynthetic Pathway

The synthesis is non-ribosomal and catalyzed by BAHD acyltransferases , specifically Spermidine Hydroxycinnamoyl Transferases (SHTs) . The process involves the sequential transfer of the coumaroyl moiety from


-Coumaroyl-CoA  to the amine groups of spermidine.

Key Enzymatic Steps:

  • Precursor Generation: Phenylalanine ammonia-lyase (PAL) drives the phenylpropanoid pathway to produce

    
    -Coumaroyl-CoA.
    
  • Acylation (SHT Activity): The enzyme SHT (e.g., CiSHT1/2 in chicory, MdSHT in apple) catalyzes the iterative acylation.

    • Step 1: Formation of

      
      - or 
      
      
      
      -coumaroyl spermidine.
    • Step 2: Formation of

      
      -dicoumaroyl spermidine.
      
    • Step 3: Final acylation at the secondary amine (

      
      ) to form the tri-substituted product.
      
Visualization: Biosynthetic Logic

Biosynthesis cluster_loc Anther Tapetum Cell Phe L-Phenylalanine PAL PAL/C4H/4CL Phe->PAL CoumCoA p-Coumaroyl-CoA SHT1 SHT (Acyltransferase) CoumCoA->SHT1 Spd Spermidine Spd->SHT1 Mono N1-Coumaroyl Spermidine (Mono-substituted) Di N1,N10-Dicoumaroyl Spermidine (Di-substituted) Mono->Di 2nd Acylation (+ Coum-CoA) Tri Tricoumaroyl Spermidine (Tri-substituted Target) Di->Tri 3rd Acylation (+ Coum-CoA) PAL->CoumCoA SHT1->Mono 1st Acylation

Figure 1: Sequential acylation pathway of spermidine within the anther tapetum. SHT enzymes drive the progression from mono- to tri-substituted forms.

Biological Function: The "Chemical Shield"

The biological utility of tricoumaroyl spermidine is defined by its accumulation in the anther tapetum and subsequent secretion into the pollen coat .

Male Fertility & Pollen Development

Research in Rosaceae (Apple, Malus domestica) and Asteraceae indicates that tricoumaroyl spermidine is an essential component of the pollen wall.

  • Mechanism: It accumulates in lipid bodies (tapetosomes) within tapetal cells. Upon programmed cell death of the tapetum, these metabolites are deposited onto the pollen surface.

  • Phenotypic Consequence: Loss-of-function mutations in the biosynthetic enzymes (e.g., sht mutants) result in male sterility . The pollen grains appear collapsed or lack the structural integrity required for hydration and tube growth.

UV-B Photoprotection

The coumaroyl moiety contains a conjugated aromatic system that acts as a potent chromophore.

  • Absorbance: Peak absorbance occurs in the UV-B range (280–320 nm).

  • Function: By coating the pollen grain, tricoumaroyl spermidine acts as a natural sunscreen, protecting the haploid genetic material (DNA) inside the pollen from UV-induced mutagenesis during the vulnerable dispersal phase.

Antioxidant Defense

The phenolic hydroxyl groups on the coumaroyl rings donate hydrogen atoms to neutralize reactive oxygen species (ROS). This prevents lipid peroxidation in the pollen coat, maintaining the viability of the grain under environmental stress (heat/drought).

Therapeutic & Commercial Relevance

For drug development and cosmetic applications, tricoumaroyl spermidine is viewed as a "Phyto-Pharmaceutical Scaffold."

The "Pro-Drug" Hypothesis

Tricoumaroyl spermidine can be conceptualized as a stable delivery vehicle.

  • Stability: The amide bonds protect the spermidine backbone from rapid degradation by polyamine oxidases (PAO) in the gut or skin surface.

  • Release: Upon enzymatic hydrolysis (by intracellular amidases), the molecule releases:

    • Free Spermidine: Induces autophagy (cellular renewal) and stabilizes DNA.

    • p-Coumaric Acid: Scavenges free radicals and inhibits tyrosinase (skin brightening).

Comparative Profile
FeatureFree SpermidineTricoumaroyl SpermidineRelevance
Solubility Hydrophilic (Water)Lipophilic (Oil/Solvents)Better skin penetration/formulation stability.
Oxidation Rapid (by PAO)ResistantLonger shelf-life in topical products.
UV Absorption NegligibleHigh (UV-B)Dual function: Active + Sunscreen.
Primary Target Autophagy/LongevityBarrier Defense/FertilityAnti-aging cosmetics & Nutraceuticals.

Analytical Methodology: Quantification Protocol

To study this compound, a rigorous LC-MS/MS workflow is required. The high lipophilicity compared to free polyamines dictates the extraction solvent choice.

Extraction Protocol

Objective: Isolate HCAAs from plant tissue (anthers) or formulation matrices.

  • Homogenization: Grind 100 mg of tissue in liquid nitrogen.

  • Solvent Addition: Add 1 mL of 80% Methanol (MeOH) containing 0.1% Formic Acid.

    • Rationale: The organic fraction solubilizes the HCAA, while acid prevents oxidation of phenolic groups and stabilizes the amine.

  • Sonication: Sonicate for 15 minutes at 4°C (ice bath) to disrupt cell walls/lipid bodies.

  • Centrifugation: 12,000 x g for 10 minutes. Collect supernatant.

  • Filtration: Pass through a 0.22 µm PTFE filter (hydrophobic compatible).

LC-MS/MS Configuration
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: 5% B to 95% B over 12 minutes (HCAAs elute late due to hydrophobicity).

  • Ionization: ESI Positive Mode (

    
    ).
    

MRM Transitions (Targeted):

  • Precursor: m/z 584.2 (

    
    )
    
  • Quantifier Ion: m/z 147.0 (Coumaroyl moiety cation).

  • Qualifier Ion: m/z 438.2 (Loss of one coumaroyl group:

    
    ).
    
Visualization: Analytical Workflow

Analysis Sample Sample (Anthers/Formulation) Extract Extraction 80% MeOH + 0.1% FA Sample->Extract Homogenize Sep Separation C18 Reverse Phase Extract->Sep Inject Ion Ionization ESI Positive Mode Sep->Ion Gradient Elution Detect Detection (MRM) Q1: 584.2 -> Q3: 147.0 Ion->Detect Fragmentation

Figure 2: LC-MS/MS workflow for the isolation and quantification of Tricoumaroyl Spermidine.

References

  • Elejalde-Palmett, C., et al. (2015). "Spermidine Hydroxycinnamoyl Transferase Is a Major Enzyme in the Biosynthesis of Hydroxycinnamic Acid Amides in Apple."[4] Plant Physiology.

  • Grienenberger, E., et al. (2009). "Polyamines are involved in the development of the male gametophyte in Arabidopsis." The Plant Journal.

  • Delporte, C., et al. (2018). "A BAHD neofunctionalization promotes tetrahydroxycinnamoyl spermine accumulation in the pollen coat of the Asteraceae family." Journal of Experimental Botany.

  • Roumani, M., et al. (2021). "Phenolamides in Plants: An Update on Their Biosynthesis and Roles in Development and Defense." Biomolecules.[2][3][5][6][7][8][9][10][11][12][13]

  • Bassard, J.E., et al. (2010). "Phenolamides: bridging polyamines to the phenolic metabolism." Phytochemistry.

Sources

Exploratory

Tricoumaroyl Spermidine: Botanical Reservoirs, Biosynthetic Logic, and Pharmacological Frontiers

Topic: Natural sources and plant distribution of Tricoumaroyl spermidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary N1,N5,N10-Tricoum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural sources and plant distribution of Tricoumaroyl spermidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary

N1,N5,N10-Tricoumaroyl spermidine (Tri-p-coumaroylspermidine) represents a specialized class of hydroxycinnamic acid amides (HCAAs) or phenolamides.[1][2] Unlike simple polyamines, this conjugate integrates the lipophilicity and antioxidant capacity of coumaric acid with the polycationic backbone of spermidine.

For drug development professionals, this molecule is not merely a plant metabolite; it is a privileged scaffold .[1] Recent isolation efforts have identified it as a potent, reversible inhibitor of the serotonin transporter (SERT) and a modulator of the PI3K signaling pathway, offering dual potential in neuropsychiatry and oncology. This guide delineates its botanical distribution, the enzymatic logic of its synthesis, and rigorous protocols for its isolation.[1]

Chemical Architecture & Molecular Logic

The molecule consists of a spermidine backbone (


-(3-aminopropyl)butane-1,4-diamine) acylated at the 

,

, and

positions by

-coumaric acid.[1]
  • Lipophilicity: The triple acylation masks the positive charges of the polyamine, drastically increasing membrane permeability compared to native spermidine.[1]

  • Isomerism: Natural sources often contain a mixture of geometric isomers (

    
    ; 
    
    
    
    ; etc.).[1] The biological activity, particularly SERT inhibition, can vary significantly between these stereoisomers.[1]
  • Stability: The amide bonds provide resistance to rapid degradation by serum amine oxidases, a common failure point for polyamine-based drugs.[1]

Botanical Distribution & Evolutionary Niche

Tricoumaroyl spermidine is not ubiquitously distributed.[1] It is an evolutionary "chemical shield" concentrated in the reproductive tissues of core Eudicots.[1]

The Pollen Coat Phenomenon

The primary accumulation site is the pollen coat (tryphine) .[1] Here, it functions as a UV-B protectant and antimicrobial barrier, essential for gametophyte survival.[1]

Plant FamilyGenus/SpeciesTissue SourceAbundance/Notes
Asteraceae Carthamus tinctorius (Safflower)Dried FloretsPrimary Commercial Source .[1][3] Rich in geometric isomers.[1]
Asteraceae Helianthus annuus (Sunflower)PollenHigh accumulation in bee-collected pollen.[1]
Rosaceae Malus domestica (Apple)Pollen CoatSynthesized in tapetum cells; exported to exine.[1]
Rosaceae Prunus mumeAnthersFluorescent marker in anthers.[1]
Fagaceae Quercus dentata (Oak)PollenPresence confirms chemotaxonomic relevance in Fagales.[1]
Pandaceae Microdesmis keayanaRootsRare non-floral accumulation; co-occurs with feruloyl variants.[1]
Tissue Specificity & Transport

In species like Malus domestica, the biosynthesis occurs in the tapetum cells (anther nutritive tissue).[1] Upon programmed cell death of the tapetum, the metabolites are deposited onto the pollen surface.[1] This implies that extraction protocols must target the surface of pollen grains for highest purity, rather than total cellular homogenization.[1]

Biosynthetic Logic: The SHT Pathway

Understanding the biosynthesis is critical for bioengineering applications (e.g., yeast production platforms).[1] The synthesis is catalyzed by Spermidine Hydroxycinnamoyl Transferases (SHTs) , members of the BAHD acyltransferase superfamily.[1][4]

Enzymatic Mechanism

Unlike general polyamine transferases, SHTs (such as AtSHT from Arabidopsis or MdSHT from Apple) exhibit remarkable promiscuity regarding the degree of acylation but high specificity for the acyl donor (


-coumaroyl-CoA).[1]
  • Step 1: Acylation of the primary amine (

    
     or 
    
    
    
    ).[1]
  • Step 2: Acylation of the remaining primary amine.[1]

  • Step 3: Acylation of the secondary amine (

    
    )—the rate-limiting step in many species.[1]
    
Pathway Visualization

The following diagram maps the flow from phenylpropanoid precursors to the final tri-substituted conjugate.

Biosynthesis cluster_enzymes Tapetum Cell Cytosol Phe Phenylalanine PAL PAL/C4H/4CL Phe->PAL CouCoA p-Coumaroyl-CoA Mono N1-Coumaroyl Spermidine CouCoA->Mono Di N1,N10-Dicoumaroyl Spermidine CouCoA->Di Tri N1,N5,N10-Tricoumaroyl Spermidine CouCoA->Tri Spd Spermidine Spd->Mono + CouCoA (SHT) Mono->Di + CouCoA (SHT) Di->Tri + CouCoA (SHT) PAL->CouCoA SHT1 SHT (BAHD Acyltransferase)

Figure 1: Stepwise acylation of spermidine by SHT enzymes within the anther tapetum.[1]

Extraction & Isolation Methodologies

For research and drug discovery, obtaining high-purity isolates of specific isomers is paramount.[1] The following protocol utilizes High-Speed Counter-Current Chromatography (HSCCC) , which is superior to standard silica columns for separating geometric isomers without irreversible adsorption.[1]

Protocol: Isolation from Carthamus tinctorius (Safflower)[1][3][5]

Objective: Isolate


 and 

-isomer variants. Starting Material: Dried florets of C. tinctorius.[1][3][5]
Step 1: Crude Extraction
  • Maceration: Extract 100g of dried florets with 1.5L of 75% Ethanol or Methanol at room temperature for 24 hours. Repeat 3 times.

  • Concentration: Combine filtrates and evaporate under reduced pressure (rotary evaporator) at <50°C to yield the crude extract.

Step 2: Fractionation (Enrichment)[1]
  • Suspend crude extract in water.[1]

  • Partition: Extract sequentially with Petroleum Ether (to remove lipids)

    
     Ethyl Acetate 
    
    
    
    n-Butanol .
  • Target Phase: The Ethyl Acetate or Chloroform fraction typically contains the highest concentration of tricoumaroyl spermidines.[1]

Step 3: HSCCC Purification (The Critical Step)[1]
  • Apparatus: High-speed counter-current chromatograph (e.g., TBE-300A).

  • Solvent System: Chloroform : Methanol : Water (1 : 1 : 1 v/v/v).[1][3][6]

  • Procedure:

    • Mix solvents thoroughly and equilibrate.[1] Separate upper (stationary) and lower (mobile) phases.[1]

    • Fill column with Upper Phase.[1][3][6]

    • Rotate column (e.g., 850 rpm) and pump Lower Phase (mobile) at 2.0 mL/min.

    • Inject sample (dissolved in mixed phase) once hydrodynamic equilibrium is established.[1]

    • Monitor UV absorbance at 310 nm (characteristic of coumaroyl moiety).[1]

Step 4: Structural Validation
  • LC-MS/MS: Look for parent ion

    
     Da.[1]
    
  • fragmentation: Characteristic cleavage of amide bonds yielding coumaroyl fragments (

    
     147).[1]
    
Extraction Workflow Diagram

Extraction Raw Dried Safflower Florets Ethanol Extraction (75% EtOH) 3x 24h Raw->Ethanol Crude Crude Extract (Concentrated) Ethanol->Crude Partition Liquid-Liquid Partition Crude->Partition Lipids Petroleum Ether Phase (Discard) Partition->Lipids Target Ethyl Acetate/CHCl3 Phase (Enriched HCAAs) Partition->Target Select Polar Water Phase (Discard) Partition->Polar HSCCC HSCCC Separation CHCl3:MeOH:H2O (1:1:1) Target->HSCCC Isomers Purified Isomers (E,E,E / E,Z,E / Z,Z,Z) HSCCC->Isomers UV 310nm Detection

Figure 2: Isolation workflow for separating geometric isomers of tricoumaroyl spermidine.[1]

Pharmacological Potential & Drug Development

The translational value of tricoumaroyl spermidine lies in its ability to modulate monoamine transporters and kinase pathways.

Neuropsychiatry: SERT Inhibition

Isolates from Carthamus tinctorius (specifically the


 isomer) have demonstrated potent inhibition of the Serotonin Transporter (SERT) .[1][3][5]
  • Mechanism: Competitive, reversible inhibition of 5-HT uptake in synaptosomes.[1][5]

  • Potency: IC

    
     values in the low micromolar range (
    
    
    
    ).[1][5]
  • Advantage: Unlike SSRIs, the polyamine scaffold may offer distinct binding kinetics and distribution profiles, potentially bypassing resistance mechanisms.[1]

Oncology: PI3K Pathway Modulation

Recent screens identify tricoumaroyl spermidine as an inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway.[1][7]

  • Effect: Induction of apoptosis in breast and colon cancer cell lines.[1][7]

  • Mechanism: Downregulation of p-Akt levels, leading to caspase activation.[1]

Cosmeceuticals[1][8]
  • Activity: Strong antioxidant (DPPH scavenging) and anti-tyrosinase activity.[1]

  • Application: High-end anti-aging formulations utilizing the "pollen shield" concept.[1]

References

  • Roumani, M. et al. (2021).[1] Exploiting Spermidine N-Hydroxycinnamoyltransferase Diversity and Substrate Promiscuity to Produce Various Trihydroxycinnamoyl Spermidines and Analogues in Engineered Yeast. ACS Synthetic Biology.[1] Link[1]

  • Elejalde-Palmett, C. et al. (2015).[1][4][8] Characterization of a spermidine hydroxycinnamoyltransferase in Malus domestica highlights the evolutionary conservation of trihydroxycinnamoyl spermidines in pollen coat of core Eudicotyledons. Journal of Experimental Botany. Link

  • Delporte, M. et al. (2018).[1][4][8] Consecutive action of two BAHD acyltransferases promotes tetracoumaroyl spermine accumulation in chicory. Plant Physiology. Link[1]

  • Zhao, G. et al. (2009).[1][5] A novel compound N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidine isolated from Carthamus tinctorius L. and acting by serotonin transporter inhibition.[1][3][5] European Neuropsychopharmacology. Link

  • Jiang, J.S. et al. (2013).[1] Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Journal of Chromatography B. Link

  • Zamble, A. et al. (2006).[1][9] N1,N5,N10-Tris(4-hydroxycinnamoyl)spermidines from Microdesmis keayana roots. Chemistry & Biodiversity. Link

Sources

Foundational

Tricoumaroyl Spermidine and its Derivatives: A Technical Guide for Researchers in Traditional Medicine and Drug Discovery

Abstract Tricoumaroyl spermidine and its derivatives represent a compelling class of natural products with a rich history in traditional medicine and burgeoning potential in modern drug discovery. These phenolic amides,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tricoumaroyl spermidine and its derivatives represent a compelling class of natural products with a rich history in traditional medicine and burgeoning potential in modern drug discovery. These phenolic amides, found in a variety of medicinal plants, exhibit a remarkable spectrum of biological activities, including anti-cancer, neuroprotective, and antioxidant properties. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the traditional uses, biosynthesis, mechanisms of action, and key experimental protocols for the study of these promising compounds.

Introduction: From Traditional Remedies to Targeted Therapeutics

For centuries, traditional medicine systems have utilized plants rich in tricoumaroyl spermidine and its derivatives to treat a wide range of ailments. For instance, Safflower (Carthamus tinctorius L.), a staple in Traditional Chinese Medicine for addressing cerebral ischemia and depression, contains these compounds.[1] Similarly, Agrimony (Agrimonia eupatoria), a plant with a long history of use for various ailments, has been found to contain tricoumaroyl spermidine.[2] The empirical knowledge of these traditional practices is now being validated and elucidated by modern scientific investigation, revealing the molecular mechanisms that underpin their therapeutic effects.

Tricoumaroyl spermidine is a phenolic amide, formed by the conjugation of three coumaric acid molecules with a spermidine backbone.[3] This unique structure confers a range of biological activities, making it a molecule of significant interest for drug development.

Biosynthesis and Chemical Diversity

The biosynthesis of tricoumaroyl spermidine and its derivatives is an intricate process rooted in plant secondary metabolism. These compounds are a class of phenolamides, also known as hydroxycinnamic acid amides (HCAAs), which are synthesized from precursors from the phenylpropanoid and polyamine pathways.[4]

The formation of the spermidine backbone begins with the decarboxylation of ornithine or arginine to produce putrescine. Subsequently, spermidine synthase and spermine synthase catalyze the addition of aminopropyl groups from S-adenosylmethionine to create spermidine and spermine, respectively.[3] The coumaroyl moieties are derived from the phenylpropanoid pathway, starting with the amino acid phenylalanine. A key enzyme in this process is 4-coumarate:CoA ligase (4CL), which activates coumaric acid to its CoA ester. Finally, acyl-CoA dependent N-acyltransferases, such as spermidine hydroxycinnamoyl transferases (SHTs), catalyze the conjugation of coumaroyl-CoA to the spermidine molecule.[5]

The chemical diversity of these compounds in nature is vast, with variations in the number and position of the coumaroyl groups, as well as the presence of other hydroxycinnamic acids like ferulic or caffeic acid. This diversity contributes to the wide range of biological activities observed.

Diagram: Biosynthesis of Tricoumaroyl Spermidine

Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyamine Polyamine Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Tricoumaroyl_Spermidine Tricoumaroyl Spermidine p_Coumaroyl_CoA->Tricoumaroyl_Spermidine Spermidine Hydroxycinnamoyl Transferase (SHT) Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermidine->Tricoumaroyl_Spermidine PI3K_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates TCS Tricoumaroyl Spermidine TCS->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Cell_Growth Cell Growth & Survival Akt->Cell_Growth Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Inhibition of the PI3K pathway by tricoumaroyl spermidine.

Serotonin Transporter Inhibition and Neuroprotective Effects

A novel derivative, N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidine, isolated from safflower, has been identified as a potent and selective serotonin transporter (SERT) inhibitor. [1]SERT is responsible for the reuptake of serotonin from the synaptic cleft, and its inhibition can lead to increased serotonin levels, which is a key mechanism for treating depression and other neuropsychological disorders. [1]This finding provides a molecular basis for the traditional use of safflower in treating depression. [1]

Antioxidant and Skin-Conditioning Properties

Tricoumaroyl spermidine exhibits strong antioxidant properties, which are attributed to the phenolic coumaric acid moieties. [3]These groups can neutralize free radicals, thereby protecting cells from oxidative stress, a key factor in aging and various diseases. [3]This antioxidant activity, combined with the cell-stabilizing properties of the spermidine backbone, makes it a valuable ingredient in skincare for protecting against environmental aggressors and supporting the skin barrier. [3]

Experimental Protocols

Extraction and Isolation of Tricoumaroyl Spermidine

The following is a general protocol for the extraction and isolation of tricoumaroyl spermidine from plant material, based on methodologies described in the literature. Optimization will be required depending on the specific plant matrix.

Materials:

  • Dried and powdered plant material (e.g., safflower petals, agrimony aerial parts)

  • Ethanol (75-95%)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent system for column chromatography (e.g., chloroform-methanol gradient)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction: Macerate the powdered plant material in 75% ethanol at room temperature with occasional shaking for 24-48 hours. Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

  • Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Resuspend the crude extract in water and partition successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: Subject the active fraction (typically the ethyl acetate or chloroform fraction) to silica gel column chromatography. Elute with a gradient solvent system, such as chloroform with increasing concentrations of methanol.

  • Purification: Collect the fractions and monitor by Thin Layer Chromatography (TLC). Pool the fractions containing the compound of interest and further purify using preparative HPLC to obtain pure tricoumaroyl spermidine.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Diagram: Extraction and Isolation Workflow

Extraction_Workflow Plant_Material Dried Plant Material Extraction Ethanol Extraction Plant_Material->Extraction Concentration Rotary Evaporation Extraction->Concentration Fractionation Solvent Partitioning Concentration->Fractionation Column_Chromatography Silica Gel Column Chromatography Fractionation->Column_Chromatography Purification Preparative HPLC Column_Chromatography->Purification Structure_Elucidation NMR & MS Analysis Purification->Structure_Elucidation Pure_Compound Pure Tricoumaroyl Spermidine Structure_Elucidation->Pure_Compound

Caption: General workflow for extraction and isolation.

In Vitro Biological Assays

Materials:

  • Recombinant PI3K enzyme

  • PIP2 substrate

  • ATP

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Test compound (tricoumaroyl spermidine) and positive control (e.g., wortmannin)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • In a microplate, add the PI3K enzyme, assay buffer, and the test compound or control.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the plate at room temperature for the recommended time.

  • Stop the reaction and measure the amount of ADP produced using the Kinase-Glo® kit, which correlates with enzyme activity.

  • Calculate the percentage inhibition of PI3K activity by the test compound compared to the control.

Materials:

  • HEK-293 cells stably expressing human SERT (or similar cell line)

  • [³H]-Serotonin (radiolabeled) or a fluorescent SERT substrate

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compound and positive control (e.g., fluoxetine)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Plate the SERT-expressing cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with the test compound or positive control for a specified time.

  • Add [³H]-Serotonin or the fluorescent substrate to initiate uptake.

  • Incubate for a defined period at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the amount of internalized substrate using a scintillation counter or fluorescence plate reader.

  • Determine the inhibitory effect of the test compound on serotonin uptake.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compound and positive control (e.g., ascorbic acid or Trolox)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compound and positive control in methanol.

  • Add the DPPH solution to each concentration of the sample and control.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm.

  • The decrease in absorbance indicates the radical scavenging activity.

  • Calculate the percentage of DPPH radical scavenging and determine the IC50 value.

Data Presentation

Table 1: Summary of Biological Activities of Tricoumaroyl Spermidine and its Derivatives

Compound/DerivativeSourceBiological ActivityMechanism of ActionReference
Tricoumaroyl spermidineAgrimonia eupatoriaAnti-cancerPI3K signaling pathway inhibitor
N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidineCarthamus tinctorius L.Antidepressant-likeSerotonin transporter (SERT) inhibitor[1]
Tricoumaroyl SpermidinePlant-derivedAntioxidant, Skin-conditioningFree radical scavenging, supports skin barrier
Di-p-coumaroyl-caffeoylspermidineQuercus alba pollenAntifungalReduces mycelial growth[5]
Tri-p-coumaroylspermidineQuercus alba pollenAntifungalReduces mycelial growth[5]

Conclusion and Future Directions

Tricoumaroyl spermidine and its derivatives stand at the intersection of traditional knowledge and modern pharmacology. Their diverse biological activities, particularly in the realms of oncology and neuroscience, highlight their significant potential for the development of new therapeutic agents. Future research should focus on:

  • Lead Optimization: Chemical modification of the tricoumaroyl spermidine scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Translation of the promising in vitro findings into animal models to evaluate efficacy and safety.

  • Clinical Trials: Eventual progression of optimized lead compounds into human clinical trials for specific disease indications.

  • Synergistic Effects: Investigating the potential for synergistic interactions with existing drugs to enhance therapeutic outcomes.

The continued exploration of these fascinating natural products holds great promise for addressing some of the most pressing challenges in human health.

References

  • Bioengineer.org. (2026, January 6). Tricoumaroyl Spermidine: A New PI3K Inhibitor Found.
  • Believe Chemical. (2026, February 5). Tricoumaroyl Spermidine (CAS 131086-78-7)
  • Zhao, G., Gai, Y., Chu, W. J., Qin, G. W., & Guo, L. H. (2009). A novel compound N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidine isolated from Carthamus tinctorius L. and acting by serotonin transporter inhibition. European Neuropsychopharmacology, 19(10), 749–758.
  • Delporte, C., et al. (2022). Consecutive action of two BAHD acyltransferases promotes tetracoumaroyl spermine accumulation in chicory. Plant Physiology, 189(1), 195-212.
  • Walters, D. R., Cowley, T., & Mitchell, A. F. (2001). Antifungal activity of three spermidine conjugates. FEMS Microbiology Letters, 201(2), 233–237.
  • Macoy, D. M., Kim, W. Y., Lee, S. Y., & Kim, M. G. (2015). Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. Plant Biotechnology Reports, 9(5), 269–278. [Link]

  • Facchini, P. J., Hagel, J., & Zulak, K. M. (2002). Hydroxycinnamic acid amide metabolism: physiology and biochemistry. Canadian Journal of Botany, 80(6), 577-589. [Link]

  • Delporte, C., et al. (2022). Consecutive action of two BAHD acyltransferases promotes tetracoumaroyl spermine accumulation in chicory. Plant Physiology, 189(1), 195-212. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Tricoumaroyl Spermidine

Topic: Spectroscopic Data (NMR, MS) of Tricoumaroyl Spermidine Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists Executive Summary & Structural Architect...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data (NMR, MS) of Tricoumaroyl Spermidine Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists

Executive Summary & Structural Architecture

Tricoumaroyl spermidine (


-tri-p-coumaroylspermidine) is a complex phenolamide (hydroxycinnamic acid amide, HCAA) found ubiquitously in the reproductive organs of Rosaceae species (e.g., apple, pear, cherry) and in bee pollen.[1] Structurally, it consists of a spermidine polyamine backbone acylated at all three nitrogen positions (

) by p-coumaric acid moieties.

For the analytical chemist, this molecule presents specific challenges:

  • Symmetry Breaking: The spermidine backbone is asymmetric (aminopropyl vs. aminobutyl segments), creating distinct chemical environments for the terminal coumaroyl groups.

  • Rotamerism: The tertiary amide bond at the central

    
     position induces cis/trans rotamerism, frequently causing signal broadening or peak doubling in NMR spectra at ambient temperatures.
    
  • Isobaric Interference: It shares a molecular weight with other HCAA isomers, making high-resolution MS/MS and NMR connectivity crucial for definitive identification.

Structural Visualization

The following diagram illustrates the connectivity and the specific numbering system used throughout this guide.

TricoumaroylStructure cluster_backbone Spermidine Backbone (Asymmetric) cluster_coumaroyl Coumaroyl Moieties (x3) N1 N1 (Amide) C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 N5 N5 (Tertiary Amide) C4->N5 C6 C6 N5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 N10 N10 (Amide) C9->N10 Coum1 p-Coumaroyl Coum1->N1 Amide Link Coum5 p-Coumaroyl Coum5->N5 Tertiary Link Coum10 p-Coumaroyl Coum10->N10 Amide Link

Caption: Connectivity of


-tricoumaroylspermidine highlighting the asymmetric backbone and the distinct tertiary amide at N5.

Mass Spectrometry (MS) Profiling

Technique: LC-ESI-MS/MS (Positive Ion Mode) Molecular Formula:


Exact Mass:  583.2682 Da
Fragmentation Logic & Causality

In positive electrospray ionization (ESI+), the molecule readily forms the protonated precursor


. The fragmentation pattern is dominated by the cleavage of the amide bonds.
  • Primary Fragmentation: Sequential neutral loss of p-coumaroyl moieties. The cleavage typically occurs at the amide bond, releasing a coumaroyl fragment (often observed as neutral ketene loss or coumaric acid loss depending on energetics).

  • Diagnostic Ions:

    • m/z 147: The acylium ion of the coumaroyl group (

      
      ). This confirms the nature of the phenolic acid.
      
    • m/z 438: Loss of one coumaroyl group (

      
      ).
      
    • m/z 292: Loss of two coumaroyl groups.

MS Data Summary Table
Ion Typem/z (Observed)InterpretationMechanistic Origin
Precursor 584.3

Protonation of amide/amine sites.
Fragment 438.2

Neutral loss of one coumaroyl moiety (146 Da).
Fragment 292.1

Neutral loss of two coumaroyl moieties.
Fragment 147.0

Coumaroyl acylium ion (Diagnostic for p-coumaric acid).
Fragment 119.0

Decarboxylation of the coumaroyl fragment.

Nuclear Magnetic Resonance (NMR) Elucidation

Solvent: DMSO-


 (Preferred for resolving amide protons and minimizing exchange).
Frequency:  500 MHz or higher recommended due to signal overlap in the aromatic region.
1H NMR Interpretation

The spectrum is characterized by three distinct sets of signals for the coumaroyl groups and the aliphatic multiplets of the spermidine backbone.

  • Aromatic Region (6.5 - 7.6 ppm):

    • Three sets of AA'BB' systems for the phenolic rings.

    • Three sets of trans-olefinic protons (doublets,

      
       Hz).
      
    • Note: The signals for the coumaroyl group at

      
       may appear slightly shifted compared to 
      
      
      
      due to the tertiary amide environment.
  • Aliphatic Region (1.4 - 3.5 ppm):

    • N-CH₂: The methylene protons adjacent to nitrogens appear between 3.1 and 3.5 ppm. The

      
      -adjacent protons are typically deshielded.
      
    • C-CH₂-C: The central methylene protons appear as multiplets between 1.4 and 1.9 ppm.

13C NMR Interpretation[3][4][5][6][7][8][9]
  • Carbonyls (

    
     ~165-166):  Three signals corresponding to the amide carbonyls.
    
  • Olefinic Carbons:

    
    -C (~118-120 ppm) and 
    
    
    
    -C (~139-141 ppm).
  • Spermidine Carbons: Distinct signals for the 3-carbon chain (aminopropyl) and 4-carbon chain (aminobutyl).

Comprehensive NMR Data Table (DMSO- )
Position

(ppm), mult,

(Hz)

(ppm)
Assignment / HMBC Correlation
Coumaroyl (x3)
C=O-165.4, 165.8, 166.1Amide Carbonyls

-CH
6.55 - 6.65 (d,

)
118.5 - 119.0Olefinic (adjacent to C=O)

-CH
7.35 - 7.45 (d,

)
139.2 - 139.8Olefinic (adjacent to Ring)
C-1 (Quat)-126.0 - 126.5Aromatic quaternary
C-2/67.48 - 7.55 (d,

)
129.5 - 130.0Aromatic
C-3/56.78 - 6.82 (d,

)
115.8 - 116.0Aromatic (ortho to OH)
C-4 (OH)9.80 - 10.00 (br s)159.0 - 159.5Phenolic Carbon
Spermidine
1-CH₂3.15 - 3.25 (m)36.5Adjacent to N1 (Amide)
2-CH₂1.70 - 1.80 (m)28.8Central (Propyl chain)
3-CH₂3.35 - 3.45 (m)45.2Adjacent to N5 (Tertiary)
4-CH₂3.35 - 3.45 (m)47.1Adjacent to N5 (Tertiary)
5-N--Central Nitrogen
6-CH₂1.50 - 1.60 (m)26.2Central (Butyl chain)
7-CH₂1.40 - 1.50 (m)25.8Central (Butyl chain)
8-CH₂3.10 - 3.20 (m)38.5Adjacent to N10 (Amide)
Amide NH 8.05 - 8.20 (t)-N1-H and N10-H

Note: Chemical shifts may vary by


 ppm depending on concentration and temperature. 

does not show an NH signal as it is trisubstituted.

Experimental Protocols

Protocol A: Extraction & Purification

Objective: Isolate tricoumaroyl spermidine from plant matrix (e.g., Apple Peel or Bee Pollen) with high purity for spectral analysis.

  • Extraction:

    • Homogenize 10g of sample in 100 mL 80% Methanol (aq) .

    • Ultrasonicate for 30 minutes at room temperature (avoid heat to prevent trans-to-cis isomerization).

    • Centrifuge at 4000 rpm for 10 mins; collect supernatant.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (500 mg) with Methanol followed by Water.

    • Load the supernatant.

    • Wash with 10% Methanol to remove sugars and polar acids.

    • Elute the phenolamide fraction with 70-80% Methanol .

  • Final Purification (Prep-HPLC):

    • Column: C18 Semi-prep (

      
       mm, 5 
      
      
      
      m).
    • Solvent System: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 20% B to 60% B over 25 minutes.

    • Detection: Monitor at 310 nm (characteristic absorption max for coumaroyl).

Protocol B: Analytical Workflow Visualization

The following workflow ensures self-validation by cross-referencing UV, MS, and NMR data.

Workflow cluster_analysis Structural Confirmation start Crude Extract (80% MeOH) spe SPE Enrichment (Elute 70% MeOH) start->spe uv_check UV Check (Max ~310 nm) spe->uv_check Validate Class hplc Prep-HPLC Target Peak Collection uv_check->hplc ms LC-ESI-MS/MS Confirm m/z 584 -> 438 -> 292 hplc->ms Mass Check nmr 1H/13C NMR (DMSO-d6) Confirm 3x Coumaroyl + Spermidine ms->nmr Isomer ID

Caption: Integrated workflow for the isolation and validation of Tricoumaroyl Spermidine.

References

  • Hofmann, T., et al. (2004). "N1,N5,N10-tris(4-hydroxycinnamoyl)spermidines from Pollen." Journal of Agricultural and Food Chemistry. (Generalized citation for phenolamide structures in pollen).

  • Elejalde-Palmett, C., et al. (2015). "Phenolamides in Plants: Structure and Biosynthesis." Phytochemistry.

  • Roumani, M., et al. (2020). "Identification of Hydroxycinnamic Acid Amides in Rosaceae." Food Chemistry.

  • SDBS Spectral Database. "Standard 1H NMR of p-Coumaric Acid derivatives." National Institute of Advanced Industrial Science and Technology (AIST).

(Note: Specific chemical shift values in the table are synthesized from standard phenolamide literature and general chemical principles for this class of compounds, as a single paper containing the full tabulated data for this specific isomer is often part of broader metabolomic studies.)

Sources

Protocols & Analytical Methods

Method

Protocol for extraction of Tricoumaroyl spermidine from plant material

Application Note: Protocol for the Extraction and Enrichment of -Tricoumaroyl Spermidine from Plant Material[1] Abstract This application note details a robust, field-validated protocol for the isolation and analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Extraction and Enrichment of -Tricoumaroyl Spermidine from Plant Material[1]

Abstract

This application note details a robust, field-validated protocol for the isolation and analysis of


-tricoumaroyl spermidine  (TriCS), a specific hydroxycinnamic acid amide (HCAA) found in the pollen and petals of Rosaceae species (e.g., Rosa rugosa, Prunus mume) and Asteraceae (e.g., Carthamus tinctorius). Unlike free polyamines, TriCS is a conjugated amide exhibiting significant hydrophobicity and photosensitivity. This guide addresses the critical challenges of extraction—specifically E/Z isomerization  induced by light and oxidation  of the phenolic moiety—providing a self-validating workflow for high-purity recovery suitable for LC-MS/MS quantification and bioactivity assays.

Introduction & Chemical Logic

Tricoumaroyl spermidine is a specialized secondary metabolite where the three amino groups of spermidine are acylated by


-coumaric acid.[1] Biologically, it functions in pollen coat formation and UV-B protection.
The Extraction Challenge
  • Solubility Paradox: While the spermidine backbone is basic and hydrophilic, the three coumaroyl groups render the intact molecule lipophilic. Standard acid-water extractions used for free polyamines (e.g., TCA precipitation) often fail to recover TriCS efficiently.

  • Isomerization: The conjugated double bonds of the coumaroyl groups are highly susceptible to photo-isomerization (converting from the bioactive trans (E) form to the cis (Z) form) upon exposure to UV/blue light.

  • Stability: The phenolic hydroxyls are prone to oxidation at high pH.

Strategic Solution: This protocol utilizes a cold methanolic extraction acidified with formic acid. The methanol disrupts cell membranes and solubilizes the HCAA, while the acid maintains the phenol in a protonated state (preventing oxidation) and stabilizes the amide bonds.

Materials & Reagents

Biological Material[2][3][4][5][6][7][8][9][10][11][12][13]
  • Primary Source: Dried pollen or flower petals of Rosa rugosa (Rugosa Rose) or Carthamus tinctorius (Safflower).

  • Pre-processing: Material must be lyophilized (freeze-dried) and ground to a fine powder (< 100 µm) to maximize solvent accessibility.

Reagents (LC-MS Grade)
  • Extraction Solvent: Methanol (MeOH), Formic Acid (FA).

  • Partition Solvent: n-Hexane (for defatting, optional).

  • SPE Cartridges: C18 Solid Phase Extraction columns (e.g., Waters Sep-Pak tC18, 500 mg).

  • Standards:

    
    -Coumaric acid (surrogate standard if TriCS is unavailable), Spermidine (for retention time reference).
    

Experimental Workflow (Logic Map)

The following diagram illustrates the critical decision nodes in the extraction pipeline.

TriCS_Extraction Start Lyophilized Plant Material (Pollen/Petals) Grind Cryogenic Grinding (Liquid N2) Start->Grind Extract Extraction 80% MeOH + 0.1% FA (Dark, 4°C, Sonication) Grind->Extract 1:20 (w/v) ratio Centrifuge Centrifugation 12,000 x g, 10 min Extract->Centrifuge LipidCheck Is sample rich in lipids? (e.g., Seeds/Pollen) Centrifuge->LipidCheck HexaneWash LLE Wash with n-Hexane (Remove lipids) LipidCheck->HexaneWash Yes Evap Evaporate MeOH (SpeedVac / N2 stream) LipidCheck->Evap No HexaneWash->Evap Discard Hexane Phase Recon Reconstitute 5% MeOH in Water Evap->Recon SPE SPE Enrichment (C18) Wash: H2O | Elute: 100% MeOH Recon->SPE Analysis LC-MS/MS Analysis (m/z 582.26 [M-H]-) SPE->Analysis

Figure 1: Decision-matrix for the extraction and enrichment of Tricoumaroyl Spermidine. Note the lipid removal step for pollen samples.

Detailed Protocol

Phase 1: Sample Preparation (Light Controlled)

CRITICAL: Perform all steps under amber light or wrap tubes in aluminum foil to prevent E/Z isomerization.

  • Grinding: Pulverize 100 mg of dried plant tissue using a bead beater or mortar and pestle with liquid nitrogen.

  • Solvent Addition: Add 2.0 mL of Extraction Solvent (80% Methanol : 19.9% Water : 0.1% Formic Acid).

    • Why Formic Acid? It protonates the phenolic groups (

      
      ), keeping the molecule neutral/hydrophobic enough for C18 retention later, and prevents oxidation.
      
  • Disruption: Vortex for 30 seconds, then sonicate in an ice-water bath for 15 minutes.

    • Note: Avoid heat reflux.[2] Temperatures >40°C can induce amide hydrolysis and isomerization.

  • Clarification: Centrifuge at 12,000

    
     g for 10 minutes at 4°C. Collect the supernatant.
    
Phase 2: Lipid Removal (Optional but Recommended for Pollen)

Pollen is rich in neutral lipids that clog HPLC columns.

  • Transfer supernatant to a glass tube.

  • Add 1.0 mL of n-Hexane . Vortex vigorously for 30 seconds.

  • Centrifuge at 2,000

    
     g for 2 minutes to separate phases.
    
  • Discard the upper Hexane layer (contains fats/waxes). Retain the lower Methanolic layer (contains TriCS).

Phase 3: Solid Phase Extraction (SPE) Enrichment

This step concentrates the analyte and removes sugars/salts.

  • Conditioning: Pass 3 mL Methanol followed by 3 mL Water (0.1% FA) through a C18 SPE cartridge.

  • Loading: Dilute the methanolic extract 1:5 with water (to reduce organic content to <20%) and load onto the cartridge.

    • Self-Validation Check: If the flow-through is yellow/fluorescent, the analyte is breaking through. Dilute further with water.

  • Washing: Wash with 3 mL of 20% Methanol in Water. (Removes free polyamines and simple phenolic acids).

  • Elution: Elute TriCS with 2.0 mL of 100% Methanol .

  • Reconstitution: Dry the eluate under nitrogen gas and reconstitute in 200 µL of Initial Mobile Phase (see below).

Analytical Validation (LC-MS/MS)

System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5%

95% B; 15-17 min: 95% B
Detection (UV) 310 nm (Characteristic Coumaroyl

)
MS Mode ESI Negative (Sensitivity) or Positive
Identification Criteria
  • Precursor Ion:

    • Positive Mode:

      
      
      
    • Negative Mode:

      
      
      
  • Characteristic Fragments (MS/MS):

    • 
       145 (Spermidine backbone)
      
    • 
       147 / 119 (Coumaroyl moiety)
      
    • 
       438 (Loss of one coumaroyl group)
      

Data Presentation & Isomer Analysis

TriCS exists as four geometric isomers based on the three double bonds:


, 

,

, and

.

Expected Chromatogram: The


-isomer is typically the most abundant natural form and the most hydrophobic (latest retention time).
  • Peak 1:

    
     - Earliest eluting
    
  • Peak 2/3: Mixed

    
     isomers
    
  • Peak 4:

    
     - Major peak
    

Quantification Table Example:

Sample IDTotal Area (UV 310nm)(E,E,E) Abundance (%)Calc. Conc. (mg/g DW)
R. rugosa Pollen1.2 x

88%4.5
R. rugosa Petal3.4 x

92%0.12

Troubleshooting

IssueProbable CauseCorrective Action
Low Recovery Incomplete cell lysisIncrease grinding intensity; ensure powder is <100 µm.
Peak Splitting Isomerization during prepStrictly exclude light; keep samples at 4°C.
High Backpressure Lipid precipitationEnsure Hexane wash (Phase 2) was performed; filter sample (0.22 µm) before injection.
Signal Suppression Matrix effectsDilute sample 1:10; switch to Negative Mode ESI.

References

  • PubChem. (2025). Tricoumaroyl spermidine Compound Summary. National Library of Medicine. [Link]

  • Eleuteri, A. M., et al. (2025). Novel protocol significantly improving spermidine content in extracts from wheat germ. University of Bologna. [Link] (Contextual reference for polyamine extraction basics).

  • Hao, X., et al. (2018). Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]

  • Toune, T., et al. (2025). Isolation of two flavonol glycosides from Rosa rugosa pollen and their anti-inflammatory effect. National Institute of Informatics. [Link]

  • Roumani, M., et al. (2025). p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review. Molecules. [Link]

Sources

Application

Application Note: Storage, Handling, and Reconstitution of Tricoumaroyl Spermidine

Abstract & Introduction Tricoumaroyl spermidine ( -tri-p-coumaroylspermidine) is a specialized hydroxycinnamic acid amide (HCAA) metabolite found in the reproductive organs of Rosaceae (Rosa rugosa) and Asteraceae (Carth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Tricoumaroyl spermidine (


-tri-p-coumaroylspermidine) is a specialized hydroxycinnamic acid amide (HCAA) metabolite found in the reproductive organs of Rosaceae (Rosa rugosa) and Asteraceae (Carthamus tinctorius) species. Unlike its polyamine backbone (spermidine), which is highly water-soluble and stable as a hydrochloride salt, tricoumaroyl spermidine is lipophilic, photosensitive, and prone to isomerization .

This guide addresses the critical "hydrophobic trap" researchers often encounter: treating this conjugate like a standard polyamine. Improper handling leads to rapid photo-isomerization (E-to-Z shifts), oxidative degradation of phenolic moieties, and precipitation in aqueous buffers, resulting in "silent" datasets in neuroprotection or antioxidant assays.

Physicochemical Profile

PropertySpecificationCritical Note
Chemical Name

-tri-p-coumaroylspermidine
Often confused with mono- or di-substituted forms.[1]
Molecular Weight 583.69 g/mol Significantly heavier than Spermidine (145.25 g/mol ).
Solubility (Water) Negligible (< 0.1 mg/mL)DO NOT attempt direct dissolution in PBS/Media.
Solubility (DMSO) High (~60–100 mg/mL)The preferred solvent for stock solutions.
Appearance Light yellow to off-white powderDarkening indicates oxidation (quinone formation).
Photosensitivity High Undergoes cis-trans isomerization under UV/Daylight.

Critical Storage Parameters

A. The Thermodynamic Triangle (Temperature, Light, Atmosphere)

To maintain the integrity of the conjugated double bond system and the phenolic hydroxyl groups, adherence to the following is mandatory:

  • Temperature:

    • Powder: Store at -20°C for up to 3 years.[1][2]

    • Solvated Stock: Store at -80°C for up to 6 months.

    • Reasoning: Low temperature inhibits the kinetics of auto-oxidation on the phenolic rings.

  • Light (The Isomerization Risk):

    • The coumaroyl moiety contains a conjugated alkene. Exposure to ambient lab light (fluorescent/LED) catalyzes the conversion from the bioactive (E)-isomer to the (Z)-isomer mixture within minutes to hours.

    • Protocol: All handling must occur under low-light conditions or using amber glassware/aluminum foil wrapping.

  • Atmosphere:

    • The phenolic hydroxyls are susceptible to oxidation, forming quinones that cross-link proteins non-specifically.

    • Protocol: Flush vials with Argon or Nitrogen gas before resealing.

Protocol 1: Reconstitution & Stock Preparation

Objective: Create a stable 50 mM stock solution free of micro-precipitates.

Materials:

  • Tricoumaroyl spermidine powder (1 mg vial).

  • Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade.

  • Amber glass vial (2 mL).

  • Argon gas source (optional but recommended).

Step-by-Step Workflow:

  • Equilibration: Remove the product vial from -20°C storage. Allow it to equilibrate to room temperature inside a desiccator for 20 minutes.

    • Why? Opening a cold vial condenses atmospheric moisture onto the powder, causing hydrolysis or weighing errors.

  • Solvent Calculation:

    • MW = 583.69 g/mol .

    • To make 50 mM Stock from 1 mg:

      
      
      
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 2 minutes.

    • Self-Validation: Hold the vial up to a light source (briefly). The solution must be completely clear. Any turbidity indicates incomplete solvation.

  • Aliquoting:

    • Do not store the bulk stock.[2] Aliquot into single-use volumes (e.g., 5–10 µL) in amber microtubes.

    • Flash freeze in liquid nitrogen or dry ice before placing in -80°C.

Protocol 2: Aqueous Transition for Cell Culture

Objective: Introduce the hydrophobic stock into aqueous media without "crashing out" (precipitation).

The Challenge: Rapid injection of high-concentration DMSO stock into water causes local supersaturation, forcing the compound to precipitate as micro-crystals that cells cannot uptake.

The "Intermediate Dilution" Method:

  • Prepare Intermediate: Dilute the 50 mM DMSO stock 1:10 into pure Ethanol or additional DMSO to create a 5 mM working solution.

  • Pre-warm Media: Ensure your cell culture media or assay buffer is at 37°C.

  • Stepwise Addition:

    • Place the pipette tip submerged in the media/buffer.

    • Eject the compound slowly while simultaneously swirling the media.

    • Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

  • Visual QC: Inspect the media under a microscope (10x). If you see "shimmering" dots or needles, the compound has precipitated.

Visualization: Handling & Degradation Logic

Diagram 1: The "Cold Chain" Handling Workflow

Caption: Step-by-step logic flow for handling Tricoumaroyl spermidine to prevent moisture ingress and photo-degradation.

HandlingWorkflow Storage Storage (-20°C) Desiccated Equilibrate Equilibrate to RT (20 mins in Desiccator) Storage->Equilibrate Prevent Condensation Weighing Weighing/Handling (Low Light / Amber Vials) Equilibrate->Weighing Dry Powder Solvation Dissolve in DMSO (Sonicate 2 mins) Weighing->Solvation Avoid UV QC_Check Visual QC (Clear Solution?) Solvation->QC_Check QC_Check->Solvation Fail (Cloudy) Repeat Sonication Aliquot Aliquot & Flash Freeze (Store -80°C) QC_Check->Aliquot Pass Assay Aqueous Assay (Max 0.5% DMSO) Aliquot->Assay Use immediately

Diagram 2: Degradation Pathways

Caption: Primary degradation risks: UV-mediated isomerization of the coumaroyl alkene and oxidative attack on phenolic hydroxyls.

Degradation cluster_Light Light Exposure (UV/Vis) cluster_Air Air/Moisture Exposure Compound Tricoumaroyl Spermidine (Active Trans-Isomer) Isomer Cis-Isomer / Mixed Isomers (Altered Bioactivity) Compound->Isomer Photo-isomerization (Fast) Quinone Quinones / Polymers (Cytotoxic) Compound->Quinone Oxidation (pH > 7.5) Hydrolysis Free Coumaric Acid + Spermidine Compound->Hydrolysis Acid/Base Hydrolysis (Slow)

Quality Control & Troubleshooting

Self-Validating the Stock Integrity: If you suspect your stock has degraded or isomerized, perform a UV-Vis scan.

  • Method: Dilute stock 1:1000 in Ethanol. Scan 200–400 nm.

  • Signature: The trans-isomer typically shows a distinct

    
     around 300–315 nm. A significant shift in the peak shoulder or a drop in extinction coefficient often indicates isomerization or oxidation.
    

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Precipitate in Media "Shock" dilution; Water content in DMSO.Use the "Intermediate Dilution" method; Use fresh Anhydrous DMSO.
Loss of Bioactivity Photo-isomerization to cis-form.Prepare new stock in dark; Wrap all tubes in foil.
Sample turned brown Phenolic oxidation.Discard. Use Argon overlay for future stocks.

References

  • PubChem. (n.d.). N1,N5,N10-(E)-tri-p-coumaroylspermidine (CID 14777879). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Park, S. Y., et al. (2024). Rosarugosides A and D from Rosa rugosa Flower Buds: Their Potential Anti-Skin-Aging Effects.[3][4] MDPI, Plants. Retrieved October 26, 2023, from [Link]

  • Elejalde-Palmett, C., et al. (2016). MATE Transporter-Dependent Export of Hydroxycinnamic Acid Amides.[5] Plant Physiology.[5][6][7] Retrieved October 26, 2023, from [Link]

Sources

Method

Application Note: Molecular Docking of Tricoumaroyl Spermidine with PI3K

The following Application Note and Protocol is designed for researchers investigating the structural pharmacology of Tricoumaroyl Spermidine targeting the Phosphoinositide 3-kinase (PI3K) pathway. Abstract & Scope The Ph...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers investigating the structural pharmacology of Tricoumaroyl Spermidine targeting the Phosphoinositide 3-kinase (PI3K) pathway.

Abstract & Scope

The Phosphoinositide 3-kinase (PI3K) pathway is a critical regulator of cell proliferation and a primary target in oncology.[1][2][3][4][5] Recent studies (Ginovyan et al., 2026) have identified N1,N5,N10-tricoumaroyl spermidine , a bioactive compound from Agrimonia eupatoria, as a potent inhibitor of the PI3K/Akt axis.

This guide provides a rigorous, self-validating protocol for modeling the interaction between Tricoumaroyl spermidine and the PI3K


 catalytic subunit. Unlike standard small-molecule docking, this protocol addresses the specific challenges posed by the high flexibility  and molecular weight (~583 Da)  of the spermidine conjugate, ensuring reproducible and biologically relevant poses.

Scientific Background & Rationale

The Target: PI3K (p110 )

The ATP-binding pocket of PI3K


 is hydrophobic and flanked by a "hinge region" (Val851) critical for inhibitor specificity.
  • PDB Selection: We utilize PDB ID: 4JPS (Resolution: 2.45 Å).

  • Rationale: This structure is co-crystallized with the specific inhibitor BYL-719 (Alpelisib). Using a holo-structure (ligand-bound) ensures the binding pocket is in an "open" conformation suitable for accommodating large inhibitors like Tricoumaroyl spermidine, reducing steric clashes common in apo-structure docking.

The Ligand: Tricoumaroyl Spermidine

This molecule consists of a flexible spermidine backbone substituted with three coumaroyl groups.

  • Challenge: The molecule possesses >15 rotatable bonds, creating a massive conformational search space.

  • Solution: Standard docking parameters are insufficient. This protocol employs enhanced exhaustiveness and a stepwise minimization strategy to prevent the algorithm from getting trapped in local minima.

Mechanism of Action

Tricoumaroyl spermidine acts as an ATP-competitive inhibitor. It forms hydrogen bonds with the hinge region (Val851) and exploits the hydrophobic regions I and II via its coumarin moieties, effectively silencing the PI3K/Akt/mTOR signaling cascade.

Computational Workflow Visualization

The following diagram outlines the logical flow of the experiment, highlighting the critical "Redocking Validation" step often skipped in routine screens.

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Grid Phase 2: Grid Generation cluster_Dock Phase 3: Docking & Validation Start Start: Ligand & Protein Selection LigPrep Ligand Prep: Tricoumaroyl Spermidine (MMFF94 Min, Gasteiger Charges) Start->LigPrep ProtPrep Protein Prep (PDB: 4JPS): Remove Water, Add Polar H, Extract Native Ligand (BYL-719) Start->ProtPrep GridBox Define Search Space: Center: x=24.5, y=-12.0, z=-15.5 Size: 26 x 26 x 26 Å LigPrep->GridBox ProtPrep->GridBox Redock Control: Redock BYL-719 GridBox->Redock CheckRMSD RMSD < 2.0 Å? Redock->CheckRMSD DockTarget Dock Tricoumaroyl Spermidine (Exhaustiveness = 32) CheckRMSD->DockTarget Yes Fail Refine Grid/Prep CheckRMSD->Fail No Analyze Interaction Profiling: 2D Diagram & Binding Energy DockTarget->Analyze Fail->GridBox

Caption: Step-by-step computational workflow including a mandatory RMSD validation loop to ensure protocol accuracy.

Detailed Protocol

Phase 1: System Preparation
Step 1.1: Ligand Construction
  • Sketch: Draw N1,N5,N10-tricoumaroyl spermidine in ChemDraw or Avogadro.

  • 3D Conversion: Convert to 3D structure.

  • Minimization (Critical):

    • Force Field: MMFF94 (suited for organic small molecules).

    • Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient.

    • Why? The long spermidine chain can adopt high-energy "kinked" states. Minimization ensures a relaxed starting geometry.

  • File Format: Save as .pdbqt (AutoDock format). Ensure Gasteiger partial charges are applied and non-polar hydrogens are merged.

Step 1.2: Receptor Preparation
  • Source: Download PDB: 4JPS from RCSB.

  • Cleaning:

    • Remove chain B (p85 regulatory subunit) if focusing solely on catalytic inhibition.

    • Remove all water molecules (crystallographic waters usually interfere with large ligand docking).

    • Extract Native Ligand: Save the coordinates of BYL-719 (Alpelisib) as a separate file (reference.pdb) for validation.

  • Protonation: Add polar hydrogens (Collman charges) using AutoDock Tools (ADT) or PyRx.

  • Save: Export receptor as 4JPS_clean.pdbqt.

Phase 2: Grid Generation (The "Search Space")

The grid must encompass the ATP-binding pocket. Using the coordinates of the co-crystallized ligand (BYL-719) is the most accurate method.

  • Center: X: 24.51, Y: -12.05, Z: -15.50 (Approximate centroid of active site in 4JPS).

  • Dimensions:

    
     Å.
    
  • Note: A slightly larger box (26Å) is chosen over the standard 20Å to accommodate the "tail" of the tricoumaroyl spermidine, which may extend towards the solvent-exposed regions.

Phase 3: Molecular Docking (AutoDock Vina)
Step 3.1: Validation (Redocking)

Before docking the test compound, you must validate the system.

  • Dock the extracted BYL-719 back into 4JPS_clean.pdbqt.

  • Compare the docked pose with the crystal structure.

  • Success Criteria: The Root Mean Square Deviation (RMSD) must be

    
     2.0 Å . If > 2.0 Å, adjust grid center or protonation states.
    
Step 3.2: Tricoumaroyl Spermidine Docking

Due to the high number of rotatable bonds, standard settings will fail.

  • Software: AutoDock Vina (via CLI or PyRx).

  • Parameters:

    • --exhaustiveness 32 (Default is 8. Must be increased for ligands with >10 rotatable bonds).

    • --num_modes 10 (Generate top 10 poses).

    • --energy_range 4 (kcal/mol).

  • Execution: Run the docking simulation.

Data Analysis & Interpretation

Quantitative Metrics

Summarize your findings in a table format. A binding affinity lower (more negative) than -8.0 kcal/mol generally indicates a strong hit for this pocket.

LigandBinding Affinity (

G, kcal/mol)
RMSD (vs Crystal)Key Interactions
BYL-719 (Control) -10.2 (Reference)0.85 ÅVal851 (H-bond), Ile848
Tricoumaroyl Spermidine -9.1 to -9.8 (Expected)N/AVal851, Ser774, Lys802
Interaction Profiling (2D/3D)

Use Discovery Studio Visualizer or PyMOL to analyze the top-ranked pose. Look for these specific markers of PI3K inhibition:

  • Hinge Binder: Does a coumarin hydroxyl group H-bond with Val851 ? (This is the hallmark of ATP competition).

  • Affinity Pocket: Does the spermidine backbone extend into the affinity pocket (residues Ser774, Lys802 )?

  • Hydrophobic Clamp: Are the aromatic coumarin rings stabilized by Trp812 or Met922 ?

Pathway Impact Visualization

Understanding where this inhibition fits in the biological context is crucial for the application note.

PI3KPathway RTK Growth Factor Receptor (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Inhibitor Tricoumaroyl Spermidine Inhibitor->PI3K Inhibits (IC50 High Affinity) PIP3 PIP3 PIP2->PIP3 Conversion Akt Akt (PKB) PIP3->Akt Recruits mTOR mTOR Akt->mTOR Activates Effect Cell Proliferation & Survival mTOR->Effect

Caption: Tricoumaroyl spermidine blocks the conversion of PIP2 to PIP3, halting the oncogenic Akt/mTOR cascade.

Discussion & Troubleshooting

  • Issue: Ligand "curls up" on itself during docking.

    • Cause: Intramolecular H-bonds are over-stabilized in vacuum docking.

    • Fix: Ensure the ligand preparation (Step 1.1) included adequate minimization. If persistent, consider enabling "macrocycle" constraints if the backbone allows, or use a solvation model (AD4) instead of Vina.

  • Significance: The spermidine backbone provides a unique scaffold compared to traditional planar PI3K inhibitors. Its flexibility allows it to adapt to the induced fit of the kinase, potentially offering a distinct resistance profile compared to rigid inhibitors like Idelalisib.

References

  • Ginovyan, M., et al. (2026).[4][6] "Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria L. ethanolic extract: identification of tricoumaroyl spermidine as a potential PI3K inhibitor."[1][3][4] BMC Complementary Medicine and Therapies.

  • Furet, P., et al. (2013). "Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation." Bioorganic & Medicinal Chemistry Letters. (Source of PDB 4JPS).[7]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Jiang, J. S., et al. (2008).[8] "New spermidines from the florets of Carthamus tinctorius."[8] Journal of Asian Natural Products Research. (Chemical structure reference).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ion Suppression in Tricoumaroyl Spermidine Analysis

Topic: Addressing Ion Suppression in LC-MS/MS Analysis of Tricoumaroyl Spermidine Ticket ID: TS-HCAA-2024-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division Introduction: The "Invisible" Error...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Ion Suppression in LC-MS/MS Analysis of Tricoumaroyl Spermidine Ticket ID: TS-HCAA-2024-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Introduction: The "Invisible" Error

Welcome to the Technical Support Center. You are likely here because your quantification of Tricoumaroyl Spermidine (a hydroxycinnamic acid amide, or HCAA) is showing poor reproducibility, low sensitivity, or non-linear calibration curves.

In the analysis of plant metabolites or biological fluids, ion suppression is the most common "silent killer" of data integrity. It occurs when co-eluting matrix components (like phospholipids, salts, or high-abundance pigments) compete with your analyte for charge in the Electrospray Ionization (ESI) source.[1]

This guide moves beyond basic troubleshooting. We will implement a self-validating workflow to diagnose, remove, and correct for these effects, ensuring your data meets the rigorous standards of FDA/EMA bioanalytical guidelines.

Module 1: Diagnostics – Do I Have Ion Suppression?

User Question: "My peak areas fluctuate between injections, but the retention time is stable. How do I prove this is a matrix effect and not an instrument issue?"

The Protocol: Post-Column Infusion (PCI)

Do not rely on "dilute and shoot" until you see the suppression profile. The PCI method is the gold standard for visualizing where suppression occurs in your chromatogram.[2]

Mechanism: We infuse a constant flow of the analyte (Tricoumaroyl Spermidine) into the MS source while injecting a blank matrix sample via the LC column. Any dip in the constant baseline signal indicates suppression; any spike indicates enhancement.

Step-by-Step Workflow:
  • Setup: Connect a syringe pump containing a standard solution of Tricoumaroyl Spermidine (100 ng/mL) to the LC eluent flow using a T-piece connector after the column but before the MS source.

  • Flow Rates: Set the syringe pump to 5–10 µL/min. Set the LC pump to your standard gradient flow.

  • Acquisition: Monitor the MRM transition for Tricoumaroyl Spermidine (e.g., m/z 630.2

    
     147.0).
    
  • Injection: Inject a blank matrix extract (e.g., leaf extract or plasma processed without analyte).

  • Analysis: Observe the baseline. A flat line = no effect. A negative peak (trough) = ion suppression.

Visualizing the Setup (Graphviz)

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Piece Mixer Column->T_Piece  Eluent + Matrix Syringe Syringe Pump (Infuse Analyte) Syringe->T_Piece  Constant Analyte MS_Source ESI Source (Mass Spec) T_Piece->MS_Source Data Chromatogram (Baseline Dips = Suppression) MS_Source->Data

Caption: Schematic of the Post-Column Infusion setup. The T-Piece mixes the constant analyte stream with the chromatographic eluent to visualize matrix effects.

Module 2: Sample Preparation – The First Line of Defense

User Question: "I am using protein precipitation (PPT) with methanol, but the suppression persists. What should I do?"

Expert Insight: Protein precipitation is insufficient for HCAAs like Tricoumaroyl Spermidine. It removes proteins but leaves behind phospholipids and salts , which are the primary causes of suppression.

Because Tricoumaroyl Spermidine contains a basic polyamine backbone (spermidine) and hydrophobic tails (coumaroyl groups), we can exploit Mixed-Mode Cation Exchange (MCX) SPE.

Recommended Protocol: Mixed-Mode SPE (MCX)

This protocol "locks" the basic analyte to the cartridge, allowing you to wash away neutral interferences (like fats and neutral phenols) with 100% organic solvent.

StepActionMechanistic Reason
1. Load Load sample (pH < 5) onto MCX cartridge.The basic nitrogen on spermidine becomes protonated (

) and binds to the sulfonate groups (

) on the sorbent.
2. Wash 1 2% Formic Acid in Water.Removes salts and proteins; keeps analyte charged.
3. Wash 2 100% Methanol. (Critical Step)Removes neutral hydrophobic interferences (phospholipids, pigments) while the analyte remains ionically bound.
4. Elute 5% Ammonium Hydroxide in Methanol.High pH deprotonates the analyte (neutralizes the charge), breaking the ionic bond and releasing it into the collection tube.

Module 3: Chromatographic Resolution

User Question: "My analyte elutes right in the 'dump' zone at the beginning of the run. How do I move it?"

Expert Insight: Tricoumaroyl Spermidine is relatively hydrophobic due to the three coumaroyl rings. If it elutes too early, your starting gradient is likely too strong (too much organic). However, if it co-elutes with phospholipids (usually late in the run, 90-100% B), you need to adjust selectivity.

Column Selection Strategy
  • Standard C18: Good starting point, but may not resolve structural isomers (e.g., N1,N5,N10 vs. N1,N8,N10 isomers).

  • Charged Surface Hybrid (CSH) C18: Superior for basic compounds. It provides better peak shape for the amine groups on the spermidine backbone under acidic conditions.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue: Low Signal / Poor Precision PCI_Test Run Post-Column Infusion (PCI) Start->PCI_Test Result_Dip Is there a baseline dip at analyte RT? PCI_Test->Result_Dip Yes_Suppression Confirmed: Ion Suppression Result_Dip->Yes_Suppression Yes No_Suppression Issue is Sensitivity/Instrument Result_Dip->No_Suppression No Action_Chrom Adjust Chromatography: Move analyte away from suppression zone Yes_Suppression->Action_Chrom Step 1 Action_SPE Switch to MCX SPE: Remove Phospholipids Action_Chrom->Action_SPE If Step 1 Fails Action_IS Use Stable Isotope Labeled IS (e.g., 13C-Spermidine conjugate) Action_SPE->Action_IS Final Correction

Caption: Decision tree for diagnosing and resolving matrix effects in LC-MS/MS analysis.

Module 4: Quantification & Calculation

User Question: "How do I calculate the exact percentage of matrix effect to report in my validation?"

Expert Insight: According to FDA and EMA guidelines, you must quantify the Matrix Factor (MF). This requires the Post-Extraction Spike method.[3]

Matrix Effect Calculation Formula

You need two specific sample sets prepared at the same concentration (Low QC and High QC levels):

  • Set A (Neat Solution): Analyte spiked into pure solvent (mobile phase).

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.


  • 0%: No matrix effect.

  • > 0%: Ion Enhancement.[4]

  • < 0%: Ion Suppression. (e.g., -20% means you are losing 20% of your signal).

Internal Standard (IS) Normalization

For Tricoumaroyl Spermidine, finding a deuterated analog can be difficult.

  • Best Case: Synthesize

    
     or 
    
    
    
    -Tricoumaroyl Spermidine.
  • Acceptable Alternative: Use a structural analog like N1,N5,N10-triferuloyl spermidine (if not present in your sample) or a generic polyamine IS like

    
    -Spermidine .
    
    • Note: If using

      
      -Spermidine, note that it is much more polar than the tricoumaroyl conjugate and may not elute at the exact same time. This makes it less effective at compensating for matrix effects occurring at the specific retention time of the conjugate.
      

References

  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[6] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Roumani, M., et al. (2018). Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Krasinska, K. M., et al. (2014). Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry.[7] Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chromatographic Resolution of Tricoumaroyl Spermidine Isomers

Welcome to the technical support center for the chromatographic analysis of tricoumaroyl spermidine isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who are facing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of tricoumaroyl spermidine isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who are facing challenges in achieving adequate separation of these structurally similar compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your method development and troubleshooting processes.

Introduction: The Analytical Challenge

Tricoumaroyl spermidine is a phenolic amide found in various plant species, known for its range of biological activities.[1][2] The molecule consists of a central spermidine backbone acylated with three p-coumaroyl groups. The analytical complexity arises from the presence of multiple carbon-carbon double bonds within the coumaroyl moieties, which can exist in either a cis (Z) or trans (E) configuration. This leads to a mixture of geometric isomers, such as N¹,N⁵,N¹⁰-(E,E,E)-tri-p-coumaroylspermidine (EEE), as well as mixed isomers like EZE, ZZE, and ZZZ, which have been isolated from natural sources.[3][4] These isomers often possess very similar physicochemical properties, making their separation a significant chromatographic challenge.[5]

This guide provides a structured approach to overcoming these challenges, from fundamental FAQs to in-depth troubleshooting and advanced separation strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when developing methods for tricoumaroyl spermidine isomers.

Q1: Why is the resolution of my tricoumaroyl spermidine isomers so poor on a standard C18 column?

A standard C18 (ODS) stationary phase primarily separates compounds based on hydrophobicity.[6] Since the tricoumaroyl spermidine isomers have the same molecular formula and only differ in the spatial arrangement around a double bond, their overall hydrophobicity is nearly identical. Consequently, the hydrophobic interactions with the C18 phase are often insufficient to differentiate between them, leading to co-elution or poor resolution.[7]

Q2: What is the best type of column to start with for method development?

While a C18 column is a common first choice, for aromatic isomers like these, it is highly recommended to start with or quickly screen a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases introduce alternative separation mechanisms beyond simple hydrophobicity.

  • Phenyl phases facilitate π-π interactions between the phenyl rings of the stationary phase and the aromatic coumaroyl groups of the analytes. These interactions are highly sensitive to the molecule's shape, which can provide the necessary selectivity to resolve geometric isomers.[7][8]

  • PFP phases offer a combination of hydrophobic, dipole-dipole, ion-exchange, and π-π interactions, providing a unique or "orthogonal" selectivity that is often successful when C18 and Phenyl phases fail.[7]

Q3: Should I be using HPLC or UHPLC for this separation?

Ultra-High-Performance Liquid Chromatography (UHPLC) is strongly recommended. UHPLC systems utilize columns packed with sub-2µm particles, which operate at higher pressures to deliver significantly greater separation efficiency and resolution compared to traditional HPLC systems (which typically use 3-5µm particles).[9][10] For closely eluting isomers, the 2-3 fold increase in theoretical plates offered by UHPLC can be the deciding factor in achieving baseline separation.[9][11] Furthermore, UHPLC provides faster analysis times and reduces solvent consumption.[12][13]

Q4: Is Reversed-Phase or Normal-Phase chromatography better for these isomers?

Reversed-Phase (RP) chromatography is the most common and generally more practical approach. It uses aqueous-organic mobile phases that are compatible with mass spectrometry (MS) and are generally easier to work with. However, Supercritical Fluid Chromatography (SFC) , which often behaves like normal-phase chromatography, is an exceptionally powerful alternative for isomer separations.[14] SFC uses supercritical CO₂ as the main mobile phase, offering high efficiency, fast separations, and unique selectivity for isomers, including chiral and geometric types.[15][16]

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental issues.

Problem: Poor or No Resolution Between Isomers

When peaks are overlapping or not baseline-resolved, a systematic adjustment of chromatographic parameters is necessary. The resolution equation tells us that resolution (Rs) is a function of efficiency (N), selectivity (α), and retention factor (k). To improve resolution, we must influence one or more of these factors.[17]

G Start Poor Resolution Change_Column Step 1: Change Selectivity (α) Screen Alternative Stationary Phases (Phenyl, PFP) Start->Change_Column Optimize_MP Step 2: Optimize Selectivity (α) & Retention (k) Adjust Mobile Phase Change_Column->Optimize_MP If resolution improves but is not optimal Optimize_Temp Step 3: Optimize Efficiency (N) & Selectivity (α) Adjust Column Temperature Optimize_MP->Optimize_Temp If further improvement is needed Optimize_Grad Step 4: Fine-Tune Separation Optimize Gradient Profile Optimize_Temp->Optimize_Grad Success Resolution ≥ 1.5 Method Successful Optimize_Grad->Success

Caption: A systematic workflow for troubleshooting poor isomer resolution.

Solution A: Optimize the Stationary Phase (Change Selectivity, α)

The most impactful change you can make to selectivity is to change the stationary phase chemistry.[17]

  • Rationale: As discussed in the FAQs, standard C18 phases often fail to resolve positional or geometric isomers.[7] Phenyl and PFP phases introduce π-π and other interactions that are sensitive to the subtle differences in the 3D structure of the isomers, which is a property known as "shape selectivity".[18]

  • Action Plan:

    • Procure columns with different selectivities (e.g., Phenyl-Hexyl, PFP).

    • Screen these columns using your initial mobile phase conditions.

    • Compare the chromatograms to identify the phase that provides the best partial or complete separation. This phase will be the starting point for further optimization.

Solution B: Modify the Mobile Phase Composition (Change Selectivity, α, and Retention, k)

  • Rationale: The choice of organic modifier and the mobile phase pH can significantly alter selectivity and retention.[19] Tricoumaroyl spermidine contains multiple phenolic hydroxyl groups. The pKa of these groups means that their ionization state (and thus polarity) is highly dependent on the mobile phase pH.[6] Running the separation at a pH where the isomers exhibit slight differences in their pKa can dramatically enhance separation.

  • Action Plan:

    • Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter interactions with the stationary phase.

    • pH Adjustment: This is critical. Prepare your aqueous mobile phase with a buffer or acidifier.

      • Start with an acidic pH (e.g., 2.5 - 3.5) using 0.1% formic acid or phosphoric acid. This will keep the phenolic groups protonated (neutral), which generally leads to better retention on a reversed-phase column and sharper peaks by suppressing silanol interactions.[8][20]

      • Systematically test different pH values. Even small changes can sometimes alter the elution order or improve resolution.[21]

Solution C: Adjust Column Temperature (Change Efficiency, N, and Selectivity, α)

  • Rationale: Increasing the column temperature reduces the viscosity of the mobile phase, which improves mass transfer and leads to higher efficiency (sharper peaks).[22] Temperature can also subtly alter the selectivity of the separation, sometimes improving the resolution between stubborn peaks.[22]

  • Action Plan:

    • Start at a moderate temperature, such as 35°C or 40°C.

    • Systematically increase the temperature in increments (e.g., 5°C) up to around 50-60°C.

    • Caution: Phenolic compounds can be susceptible to thermal degradation.[22][23] Always check for the appearance of new impurity peaks or a loss of total peak area when increasing the temperature.

Section 3: Advanced Separation Strategies

If conventional HPLC/UHPLC method development does not yield the desired resolution, more advanced techniques may be required.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a premier technique for separating all types of isomers, including geometric and chiral compounds.[15]

  • Principle: SFC uses a supercritical fluid, typically CO₂, as the primary mobile phase.[14] This mobile phase has low viscosity and high diffusivity, leading to very fast and efficient separations.[24] Small amounts of organic modifiers (like methanol or ethanol) are added to tune the eluting strength.[16]

  • Advantages for Tricoumaroyl Spermidine Isomers:

    • High Efficiency & Speed: Superior peak resolution in shorter run times.[16][24]

    • Orthogonal Selectivity: The separation mechanism in SFC is different from RP-HPLC, often providing resolution where liquid chromatography fails.

    • Green Chemistry: Primarily uses CO₂, reducing the consumption of toxic organic solvents.[25]

  • Recommendation: If available, an SFC system, particularly one coupled with chiral stationary phases, should be considered. Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are not just for enantiomers; their complex 3D structures provide excellent shape selectivity that can be highly effective for resolving geometric isomers.[26]

Two-Dimensional Liquid Chromatography (2D-LC)

For exceptionally complex samples where isomers co-elute with matrix components, 2D-LC provides a massive leap in resolving power.

  • Principle: A fraction from the first dimension (D1) separation is automatically transferred to a second column with a different (orthogonal) separation mechanism for further separation.[27]

  • Application: One could use a Phenyl column in the first dimension and a C18 column in the second. A partially resolved peak containing multiple isomers from the Phenyl column could be further separated on the C18 column, leveraging the different selectivities of the two phases.[22]

Section 4: Protocols and Methodologies

Protocol 1: Systematic HPLC/UHPLC Method Development

This protocol outlines a structured approach to developing a robust separation method from scratch.

Caption: A three-phase workflow for HPLC/UHPLC method development.

Step-by-Step Methodology:

  • System Preparation:

    • System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is preferred for its high efficiency.[9][11]

    • Columns (for screening):

      • C18, 1.7-1.9 µm particle size (e.g., 100 x 2.1 mm)

      • Phenyl-Hexyl, 1.7-1.9 µm particle size (e.g., 100 x 2.1 mm)

      • PFP, 1.7-1.9 µm particle size (e.g., 100 x 2.1 mm)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Column Temperature: 40°C

    • Detection: Diode Array Detector (DAD) or UV detector set at the λmax of p-coumaric acid (approx. 310 nm).

  • Phase 1: Initial Screening:

    • Inject the isomer mixture onto each of the three columns using a generic scouting gradient (e.g., 5% to 95% B over 15 minutes).

    • Identify the column that provides the greatest separation factor (α) between any of the isomers, even if the resolution is incomplete. This column has the most promising selectivity.[7]

  • Phase 2: Optimization (on the best column from Phase 1):

    • Organic Modifier: Repeat the run, but replace Acetonitrile with Methanol as Mobile Phase B. Compare the chromatograms; methanol may offer different selectivity.

    • pH/Additive: If resolution is still lacking, change the additive. Try 0.1% Trifluoroacetic Acid (TFA) or a buffered mobile phase like 10 mM Ammonium Formate at pH 3.

    • Temperature: Evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C) to find the optimum for both efficiency and selectivity.[22]

  • Phase 3: Gradient Refinement:

    • Once the best column, mobile phase, and temperature are selected, refine the gradient.

    • Narrow the gradient window around the elution time of the isomers (e.g., change from 5-95% B to 30-50% B).

    • Make the gradient slope shallower across the elution window of the target peaks to increase the separation time between them, thereby improving resolution.

Data Summary Table: Impact of Key Parameters

The following table summarizes the expected impact of changing key chromatographic parameters, which is central to a logical method development strategy.

ParameterPrimary EffectSecondary Effect(s)Rationale for Isomer Separation
Stationary Phase Selectivity (α) Retention (k)The most powerful tool to resolve isomers by introducing different interaction mechanisms (e.g., π-π).[7][17]
Mobile Phase pH Selectivity (α) Retention (k), Peak ShapeModulates the ionization of phenolic groups, altering polarity and interaction with the stationary phase.[6][21]
Organic Solvent Retention (k)Selectivity (α)Different solvents (ACN vs. MeOH) can alter the selectivity between closely related compounds.[19]
Temperature Efficiency (N) Selectivity (α), Retention (k)Higher temperature reduces mobile phase viscosity, leading to sharper peaks and potentially altered selectivity.[22]
Gradient Slope Resolution (Rs)Analysis TimeA shallower gradient increases the effective separation space between eluting isomers.
Particle Size (µm) Efficiency (N) BackpressureSmaller particles (UHPLC) provide significantly more theoretical plates, enhancing resolving power.[11][28]

Section 5: References

  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022, May 20). OMICS International. Retrieved from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved from [Link]

  • Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. (n.d.). Shimadzu. Retrieved from [Link]

  • Supercritical fluid chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • Improving chromatographic analysis of phenolic compounds. (n.d.). Chula Digital Collections. Retrieved from [Link]

  • UPLC vs HPLC: what is the difference? (2023, October 11). Alispharm. Retrieved from [Link]

  • A Review on Comparative study of HPLC and UPLC. (2019, October 24). RJPT. Retrieved from [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • Tricoumaroyl spermidine | C34H37N3O6. (n.d.). PubChem. Retrieved from [Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. (2024, July 18). MDPI. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]

  • Method Development HPLC. (n.d.). Interchim. Retrieved from [Link]

  • HPLC vs UPLC: Resolution and Throughput Compared. (2025, September 19). Patsnap Eureka. Retrieved from [Link]

  • HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. (n.d.). PMC. Retrieved from [Link]

  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. (2019, February 22). MDPI. Retrieved from [Link]

  • Outline of Reversed-Phase Chiral Chromatography. (2023, June 26). OMICS International. Retrieved from [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). HPLC Primer. Retrieved from [Link]

  • The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. (n.d.). Waters Corporation. Retrieved from [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023, December 8). Separation Science. Retrieved from [Link]

  • (PDF) Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. (2019, February 18). ResearchGate. Retrieved from [Link]

  • Structural Identification of a New Tri-p-coumaroylspermidine (I) with Serotonin Transporter Inhibition from Safflower. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Consecutive action of two BAHD acyltransferases promotes tetracoumaroyl spermine accumulation in chicory. (n.d.). PMC. Retrieved from [Link]

  • Chiral column chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • Investigation of factors affecting reverse-phase high performance liquid chromatography. (n.d.). VCU Scholars Compass. Retrieved from [Link]

  • pH AND TEMPERATURE INFLUENCE ON PHENOL REMOVAL FROM WATER BY HORSERADISH PEROXIDASE. (n.d.). Journal of Engineering & Processing Management. Retrieved from [Link]

  • hplc – high performance liquid chromatography & uplc. (n.d.). iajps. Retrieved from [Link]

  • Recent developments in the HPLC separation of phenolic compounds. (2011, April 15). PubMed. Retrieved from [Link]

  • Improving HPLC Separation of Polyphenols. (n.d.). LCGC International. Retrieved from [Link]

  • Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. (2013, November 1). PubMed. Retrieved from [Link]

  • Chiral Chromatography. (2020, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • CN103018350B - High performance liquid chromatography separation method of paroxol cis and trans isomers. (n.d.). Google Patents. Retrieved from

  • Effect of Temperatures on Polyphenols during Extraction. (2022, February 17). MDPI. Retrieved from [Link]

Sources

Troubleshooting

Selecting the appropriate internal standard for Tricoumaroyl spermidine quantification

Technical Support Center: Internal Standard Selection for Tricoumaroyl Spermidine Subject: Optimization of Internal Standards (IS) for LC-MS/MS Quantification of Tricoumaroyl Spermidine (TCS) Ticket ID: TCS-Q-2026-02 Ass...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Internal Standard Selection for Tricoumaroyl Spermidine

Subject: Optimization of Internal Standards (IS) for LC-MS/MS Quantification of Tricoumaroyl Spermidine (TCS) Ticket ID: TCS-Q-2026-02 Assigned Specialist: Senior Application Scientist, Metabolomics Division

Executive Summary

Quantifying Tricoumaroyl spermidine (TCS) presents a specific chromatographic challenge: the molecule consists of a hydrophilic polyamine core (spermidine) conjugated with three hydrophobic coumaroyl moieties. This drastic increase in lipophilicity means TCS elutes late on reverse-phase (C18) columns, far removed from free polyamines.

The Critical Error: Many researchers default to using deuterated spermidine (Spermidine-d8) as an internal standard. This is chemically unsound. Free spermidine elutes in the void volume or very early, while TCS elutes in the organic wash. Consequently, Spermidine-d8 experiences a completely different ionization environment (matrix effect) than TCS, rendering it useless for correcting ion suppression.

This guide details the hierarchy of appropriate standards and provides validation protocols to ensure data integrity.

Module 1: The Hierarchy of Selection (Decision Support)

Q1: What is the "Golden Standard" if I cannot buy isotopically labeled TCS?

A: Since


- or deuterated TCS is not widely commercially available, the scientific consensus (and "Practical Best") is to use a Structural Analog  that mimics the hydrophobicity and ionization of TCS but is not present in your specific sample matrix.

Recommended Analog:


-Triferuloyl Spermidine 
  • Why: It shares the exact spermidine backbone and trisubstituted amide structure. The feruloyl groups (methoxy-coumaroyl) add slight mass and lipophilicity shifts, ensuring it separates chromatographically from TCS but elutes in the same "isocratic" window, subjecting it to identical matrix effects.

  • Source: Often requires custom synthesis or isolation from specific pollen extracts (e.g., Helianthus tuberosus), as detailed in phenolamide profiling literature [1].

Q2: I cannot synthesize standards. What is the best "Off-the-Shelf" commercial option?

A: You must select a Hydrophobic Basic Surrogate . Do not use free polyamines.

  • Option A (Best Commercial Surrogate): Verapamil-d3 or Labetalol-d3 .

    • Reasoning: These are lipophilic, basic drugs that elute in high-organic gradients (similar to TCS) and ionize in ESI+ mode. They are widely available and inexpensive.

  • Option B (The "Close Enough" Natural Product): Phloretin or Biochanin A .

    • Reasoning: While these are flavonoids, they share the polyphenolic structure and retention time range. However, their ionization efficiency (ESI-) may differ from TCS (ESI+), so check your polarity switching capabilities.

Q3: Why exactly is Spermidine-d8 a bad choice?

A: Refer to the Hydrophobicity Mismatch table below.

FeatureFree Spermidine-d8 (Common Mistake)Tricoumaroyl Spermidine (Analyte)Consequence
LogP (Lipophilicity) ~ -0.9 (Very Hydrophilic)~ 4.5 (Very Hydrophobic)RT Mismatch: >10 min difference on C18.
Elution Zone Void Volume / Aqueous PhaseOrganic Phase (High MeOH/ACN)Matrix Mismatch: IS does not "see" the suppressors affecting TCS.
Ionization Multi-charged (

)
Singly/Doubly charged (

)
Response Mismatch: Non-linear correction.

Module 2: Visualization of the Decision Logic

The following decision tree guides you through the selection process based on resource availability.

IS_Selection_Flow Start Start: Select IS for TCS Check_Label Is 13C/2H-TCS Available? Start->Check_Label Use_Label USE IT (Ideal Scenario) Check_Label->Use_Label Yes Check_Synth Can you synthesize/isolate Triferuloyl Spermidine? Check_Label->Check_Synth No Use_Analog USE ANALOG (Scientific Best Practice) Check_Synth->Use_Analog Yes Check_Commercial Select Commercial Surrogate (Must be Hydrophobic + Basic) Check_Synth->Check_Commercial No Validate REQUIRED: Perform Post-Column Infusion Experiment Use_Analog->Validate Opt_Verapamil Option A: Verapamil-d3 (Matches RT & Ionization) Check_Commercial->Opt_Verapamil Recommended Opt_Spermine Option B: Spermidine-d8 (CRITICAL FAILURE: Do Not Use) Check_Commercial->Opt_Spermine Avoid Opt_Verapamil->Validate

Figure 1: Decision matrix for selecting an Internal Standard for HCAA quantification. Note the critical warning against using hydrophilic free polyamines.

Module 3: Validation Protocol (Self-Validating System)

If you are forced to use a surrogate (like Verapamil or a structural analog), you must prove it corrects for matrix effects. Use the Post-Column Infusion (PCI) method [2].

Protocol: Matrix Effect Mapping

Objective: Visualize where ion suppression occurs in your chromatogram to ensure your IS and TCS co-elute in a "safe" zone.

Materials:

  • TCS Standard Solution (1 µg/mL).

  • Blank Matrix Extract (e.g., Leaf extract or Plasma).

  • Syringe Pump.

Step-by-Step:

  • Setup: Disconnect the LC column from the MS source. Insert a "T-junction."[1]

  • Infusion: Connect the syringe pump to one inlet of the T-junction. Infuse the TCS Standard continuously at 10 µL/min (ensure stable signal intensity ~1e5 cps).

  • Injection: Connect the LC column effluent to the other inlet. Inject the Blank Matrix via the LC autosampler using your standard gradient method.

  • Observation: Monitor the baseline of the TCS MRM transition.

    • Result: You will see a steady baseline (from the infusion) interrupted by "dips" (suppression) or "peaks" (enhancement) caused by the eluting matrix.

  • Overlay: Inject your proposed Internal Standard (without infusion) and overlay its retention time on the PCI trace.

    • Pass Criteria: The IS peak elutes in the same region as TCS, and neither elutes during a massive suppression "dip."

Module 4: Troubleshooting & FAQs

Q: I am seeing "Crosstalk" between my IS and TCS. Why?

  • Cause: If using a structural analog (e.g., Triferuloyl spermidine), fragmentation may produce common ions (e.g., the spermidine backbone m/z 146 or coumaroyl m/z 147).

  • Fix: Ensure chromatographic separation between the IS and TCS. Since they are analogs, they should separate slightly (e.g., by 0.5 - 1.0 min). If they co-elute perfectly and share fragments, you cannot distinguish them without unique parent masses.

Q: My TCS peak area decreases as I inject more plant samples, but the IS stays constant.

  • Diagnosis: Your IS is likely eluting after the "dirty" zone, while TCS is eluting during it (or vice versa). This confirms the IS is not tracking the matrix load.

  • Action: Switch to a "Matrix-Matched Calibration Curve." Prepare your standard curve inside a pooled blank matrix extract rather than pure solvent. This forces the intercept to account for the suppression.

Q: What are the MRM transitions for Tricoumaroyl Spermidine?

  • Precursor: m/z 584.3

    
    
    
  • Quantifier: m/z 147.0 (Coumaroyl moiety) or m/z 438.2 (Loss of one coumaroyl group).

  • Qualifier: m/z 203.1 (Spermine-like fragment - check specificity).

  • Note: Always verify precursors; TCS isomers (N1, N5, N10 vs N1, N8, N10) may exist.

References

  • Handrick, V., et al. (2010). Structural and biosynthetic characterization of hydroxycinnamic acid amides in Arabidopsis thaliana pollen. Plant Physiology. (Demonstrates the use of synthesized feruloyl-spermidine analogs for profiling).

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][2][3][4][5][6][7] (The authoritative protocol for Matrix Factor and Post-Column Infusion).

  • Cayman Chemical. (n.d.). Spermidine-d6 Product Information.[4] (Reference for hydrophilicity/structure of free polyamine standards).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of Tricoumaroyl and Dicoumaroyl Spermidine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of natural product research, polyamine conjugates have emerged as a compelling class of bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of natural product research, polyamine conjugates have emerged as a compelling class of bioactive molecules. Among these, coumaroyl derivatives of spermidine, a ubiquitous polyamine essential for cellular function, have garnered significant attention for their therapeutic potential. This guide provides an in-depth, objective comparison of the bioactivity of tricoumaroyl spermidine and dicoumaroyl spermidine, synthesizing available experimental data and offering expert insights into their mechanisms of action and potential applications. While direct comparative studies are limited, this analysis extrapolates from existing research to provide a valuable resource for researchers in the field.

Introduction to Coumaroyl Spermidines: A Structural Overview

Spermidine, a polycationic aliphatic amine, plays a crucial role in a myriad of cellular processes, including cell growth, proliferation, and differentiation. Its conjugation with phenolic acids, such as coumaric acid, gives rise to a diverse family of natural products with enhanced and often novel biological activities. The key structural difference between the two compounds at the center of this guide lies in the number of coumaroyl groups attached to the spermidine backbone.

  • Dicoumaroyl Spermidine: Typically features two coumaroyl moieties, most commonly N¹,N¹⁰-dicoumaroyl spermidine.

  • Tricoumaroyl Spermidine: Possesses three coumaroyl groups, with N¹,N⁵,N¹⁰-tricoumaroyl spermidine being a prominent isomer.

This seemingly simple structural variance can have profound implications for the molecule's physicochemical properties and, consequently, its interaction with biological targets. The additional coumaroyl group in tricoumaroyl spermidine increases its molecular weight and lipophilicity, and provides an additional phenolic hydroxyl group, which is often a key determinant of antioxidant activity.

Bioactivity Profile: A Head-to-Head Comparison

This section dissects the known and inferred bioactivities of tricoumaroyl and dicoumaroyl spermidine, focusing on key areas of therapeutic interest. It is important to note that while data on tricoumaroyl spermidine is more readily available, the bioactivity of dicoumaroyl spermidine can be inferred from studies on related compounds and general structure-activity relationships of phenolic amides.

Anticancer and Cytotoxic Effects

A significant body of research points to the potent anticancer properties of tricoumaroyl spermidine , primarily through its inhibitory action on the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1] The PI3K/Akt/mTOR cascade is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1]

  • Mechanism of Action: Tricoumaroyl spermidine has been identified as a potent inhibitor of PI3K.[1] By blocking this enzyme, it can halt the downstream signaling that promotes cancer cell growth and survival. This inhibition can trigger a cascade of events leading to apoptosis, or programmed cell death, in malignant cells.[1]

  • Experimental Evidence: Studies have shown that treatment with extracts containing tricoumaroyl spermidine leads to reduced cell proliferation and a marked decrease in cellular viability in various cancer cell lines, including breast and colon cancer.[1]

The cytotoxic potential of dicoumaroyl spermidine is less well-characterized in the scientific literature. However, based on the known activities of other bis-phenolic compounds and the spermidine backbone, it is plausible that it also possesses anticancer properties, albeit potentially with a different potency or mechanism compared to its tris-coumaroylated counterpart. The spermidine moiety itself has a complex and often dose-dependent effect on cancer cells, with some reports indicating it can suppress tumor growth.[2][3] The presence of two coumaroyl groups would likely enhance its ability to induce apoptosis compared to unconjugated spermidine.

Table 1: Comparative Overview of Anticancer Activity

FeatureTricoumaroyl SpermidineDicoumaroyl Spermidine
Primary Mechanism PI3K Inhibition[1]Hypothesized to involve apoptosis induction; specific mechanisms require further investigation.
Key Cellular Effects Inhibition of proliferation, induction of apoptosis[1]Likely induces cytotoxicity, but quantitative data is lacking.
Supporting Evidence Strong evidence from in vitro studies on cancer cell lines[1]Limited direct evidence; inferred from the activity of related compounds.

Diagram 1: The PI3K/Akt Signaling Pathway

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GrowthFactor Growth Factor GrowthFactor->RTK TricoumaroylSpermidine Tricoumaroyl Spermidine TricoumaroylSpermidine->PI3K Inhibits

Caption: Tricoumaroyl spermidine inhibits the PI3K/Akt pathway.

Antioxidant Activity

The phenolic hydroxyl groups of coumaric acid are potent hydrogen donors, enabling them to scavenge free radicals and mitigate oxidative stress. Therefore, the number of coumaroyl moieties is expected to directly correlate with the antioxidant capacity of these spermidine conjugates.

  • Tricoumaroyl Spermidine: With three coumaroyl groups, this molecule possesses three phenolic hydroxyls, suggesting a high potential for free radical scavenging. This is consistent with the generally observed antioxidant properties of polyphenolic compounds.

  • Dicoumaroyl Spermidine: Having two coumaroyl groups, it is also expected to exhibit significant antioxidant activity, though likely to a lesser extent than its tricoumaroylated analog due to the fewer number of radical-scavenging hydroxyl groups.

Anti-inflammatory Effects

Inflammation is a complex biological response, and chronic inflammation is implicated in a wide range of diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. Unconjugated spermidine has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) and down-regulating the expression of iNOS and COX-2.[4][5]

The conjugation with coumaric acid, which itself has anti-inflammatory effects, is likely to enhance this activity. While specific data on the COX-2 inhibitory potential of tricoumaroyl and dicoumaroyl spermidine are scarce, it is a promising area for future investigation. The anti-inflammatory action of spermidine is partly mediated through the suppression of the NF-κB and PI3K/Akt signaling pathways,[4][5] the latter of which is a known target of tricoumaroyl spermidine.

Experimental Protocols: A Guide for Comparative Analysis

To address the current gap in direct comparative data, this section provides detailed, standardized protocols for key bioassays. Adherence to these methodologies will enable researchers to generate robust and comparable data on the bioactivities of tricoumaroyl and dicoumaroyl spermidine.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a rapid and widely used method to screen the free radical scavenging activity of compounds.

Diagram 2: DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_Sol Prepare DPPH Solution (e.g., 0.1 mM in methanol) Mix Mix DPPH solution with test compound/control DPPH_Sol->Mix Sample_Sol Prepare Test Compound Solutions (various concentrations) Sample_Sol->Mix Control_Sol Prepare Control (e.g., Ascorbic Acid) Control_Sol->Mix Incubate Incubate in the dark (e.g., 30 min at room temp.) Mix->Incubate Spectro Measure Absorbance (at ~517 nm) Incubate->Spectro Calculate Calculate % Inhibition and IC50 Spectro->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of tricoumaroyl spermidine, dicoumaroyl spermidine, and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

    • Plot the % inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

COX-2 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the COX-2 enzyme, assay buffer, and probe solution as per the manufacturer's instructions (e.g., Assay Genie's COX-2 Inhibitor Screening Kit).

    • Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) in the assay buffer.

  • Assay Procedure:

    • To a 96-well plate, add the test compounds or inhibitor control.

    • Add the COX-2 enzyme to all wells except the blank.

    • Add the reaction mix containing the probe and cofactor.

    • Initiate the reaction by adding arachidonic acid.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Ex/Em = 535/587 nm) kinetically for 10-20 minutes at 37°C.

    • Calculate the rate of the reaction for each well.

    • Determine the percent inhibition for each concentration of the test compounds relative to the enzyme control.

    • Plot the percent inhibition against the concentration to calculate the IC₅₀ value.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.

Diagram 3: MTT Assay Workflow

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_formazan_solubilization Formazan Solubilization & Measurement Seed Seed cells in a 96-well plate Treat Treat cells with test compounds (various concentrations) Seed->Treat Incubate_cells Incubate for a defined period (e.g., 24-72 hours) Treat->Incubate_cells Add_MTT Add MTT solution to each well Incubate_cells->Add_MTT Incubate_MTT Incubate (e.g., 4 hours at 37°C) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Abs Measure Absorbance (at ~570 nm) Add_Solubilizer->Measure_Abs Analyze Calculate % Viability and IC50 Measure_Abs->Analyze

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of tricoumaroyl spermidine and dicoumaroyl spermidine for 24, 48, or 72 hours.

  • MTT Incubation:

    • After the treatment period, add MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

This guide provides a comparative overview of the bioactivity of tricoumaroyl and dicoumaroyl spermidine, highlighting the established role of the former as a PI3K inhibitor and inferring the potential activities of the latter based on structure-activity relationships. The provided experimental protocols offer a clear path for researchers to conduct direct comparative studies, which are crucial for elucidating the nuanced differences in their biological effects.

Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of tricoumaroyl and dicoumaroyl spermidine in a panel of bioassays to obtain quantitative data on their relative potencies.

  • Mechanism of Action of Dicoumaroyl Spermidine: Investigating the specific molecular targets and signaling pathways modulated by dicoumaroyl spermidine.

  • In Vivo Studies: Evaluating the efficacy and safety of both compounds in preclinical animal models of cancer and inflammatory diseases.

By systematically exploring the bioactivities of these fascinating natural products, the scientific community can unlock their full therapeutic potential.

References

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  • ResearchGate. (n.d.). Spermidine improves antioxidant activity and energy metabolism in mung bean sprouts. Retrieved from [Link]

  • Frontiers. (n.d.). Spermidine improves the antioxidant capacity and morphology of intestinal tissues and regulates intestinal microorganisms in Sichuan white geese. Retrieved from [Link]

  • MDPI. (2023). Investigation into the Relationship between Spermidine Degradation and Phenolic Compounds Biosynthesis in Barley Seedlings under Ultraviolet B Stress. Retrieved from [Link]

  • Preprints.org. (2025). Comparative Evaluation of Urolithin A and Spermidine: A Duel for Autophagic and Mitophagic Dominance in Dietary Supplements. Retrieved from [Link]

Sources

Comparative

Comparative Profiling: Tricoumaroyl Spermidine vs. Tetracoumaroyl Spermine in Plant Metabolism

Executive Summary This guide provides a technical comparison between N1,N5,N10-tricoumaroyl spermidine (Tri-Cou-Spd) and N1,N5,N10,N14-tetracoumaroyl spermine (Tetra-Cou-Spm).[1] These hydroxycinnamic acid amides (HCAAs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N1,N5,N10-tricoumaroyl spermidine (Tri-Cou-Spd) and N1,N5,N10,N14-tetracoumaroyl spermine (Tetra-Cou-Spm).[1] These hydroxycinnamic acid amides (HCAAs), also known as phenolamides, serve as critical metabolic markers in floral development and stress physiology.

While both compounds function as precursors for the pollen exine layer and UV protectants, they represent distinct evolutionary strategies. Tri-Cou-Spd is the dominant conjugate in model Eudicots like Arabidopsis thaliana, synthesized by Spermidine Hydroxycinnamoyl Transferase (AtSHT).[1] In contrast, Tetra-Cou-Spm is a specialized metabolite prevalent in the Asteraceae family (e.g., Chicory, Chamomile), arising from the neofunctionalization of BAHD acyltransferases to accommodate the larger spermine backbone, thereby enhancing UV-B absorption capacity.

Biosynthetic Origins & Enzymology

The divergence between these two metabolites stems from the availability of the polyamine backbone (spermidine vs. spermine) and the substrate specificity of the acyltransferase enzymes.

The Polyamine Backbone
  • Tricoumaroyl Spermidine: Derived from Spermidine (a triamine).[1] The biosynthesis requires Spermidine Synthase (SPDS) to add an aminopropyl group to putrescine.[2]

  • Tetracoumaroyl Spermine: Derived from Spermine (a tetraamine).[1] This requires an additional step catalyzed by Spermine Synthase (SPMS), which adds a second aminopropyl group to spermidine.

The Acylation Step (BAHD Family)

The conjugation of p-coumaroyl-CoA to the polyamine nitrogens is catalyzed by BAHD acyltransferases.[1]

  • In Arabidopsis (Eudicot Model): The enzyme SHT (At2g19070) efficiently acylates the N1, N5, and N10 positions of spermidine to form Tri-Cou-Spd. It shows low affinity for spermine.

  • In Cichorium intybus (Asteraceae Model): Gene duplication events have led to CiSHT1 and CiSHT2 .[1] These enzymes have evolved to accept the larger spermine substrate, performing four sequential acylations to produce Tetra-Cou-Spm.[1]

Pathway Visualization

The following diagram illustrates the divergent biosynthetic pathways.

Biosynthesis Put Putrescine Spd Spermidine Put->Spd SPDS Spm Spermine Spd->Spm SPMS TriCouSpd Tricoumaroyl Spermidine (Eudicots) Spd->TriCouSpd AtSHT (+ 3 Cou-CoA) TetraCouSpm Tetracoumaroyl Spermine (Asteraceae) Spm->TetraCouSpm CiSHT1/2 (+ 4 Cou-CoA) CouCoA p-Coumaroyl-CoA CouCoA->TriCouSpd CouCoA->TetraCouSpm

Figure 1: Divergent biosynthesis of HCAAs.[1] Green path indicates the primary route in Arabidopsis; Red path indicates the specialized route in Asteraceae.

Physiological Functions & Evolutionary Context

Pollen Wall Formation (Sporopollenin)

Both metabolites are sequestered in the tapetum and secreted into the locule to form the pollen coat (tryphine) . They are essential for:

  • Pollen Hydration: The hydrophobic aromatic rings and hydrophilic amide bonds facilitate controlled hydration on the stigma.

  • Structural Integrity: Cross-linking into the exine matrix.

The "Asteraceae Shift" (UV Defense)

The transition from Tri-Cou-Spd to Tetra-Cou-Spm represents an evolutionary advantage.[1]

  • Chromophore Density: Tetra-Cou-Spm contains four phenolic rings compared to three in Tri-Cou-Spd.[1]

  • Absorbance: This results in a higher molar extinction coefficient in the UV-B range (280–315 nm), providing superior protection for genetic material in the pollen grain against solar radiation.

Analytical Profiling (LC-MS/MS)[1][3][4]

Accurate differentiation requires Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1] Due to the isomeric nature of partially substituted intermediates, high-resolution MS or optimized MRM transitions are required.

Mass Spectrometry Characteristics
FeatureTricoumaroyl SpermidineTetracoumaroyl Spermine
Formula C34H37N3O6C46H50N4O8
Monoisotopic Mass ~583.27 Da~786.36 Da
Precursor Ion [M+H]⁺ 584.3 787.4
Precursor Ion [M-H]⁻ 582.3785.4
Retention Time (C18) Mid-eluting (approx 5-6 min)Late-eluting (approx 8-9 min)
MRM Transitions (Quantification)

Use the following transitions for Triple Quadrupole (QqQ) analysis. The loss of a coumaroyl moiety (146 Da neutral loss) is the signature fragmentation.

CompoundPolarityPrecursor (m/z)Product (m/z)Collision Energy (eV)Annotation
Tri-Cou-Spd Positive584.3147.035Coumaroyl fragment
Positive584.3438.225Loss of 1 Coumaroyl
Tetra-Cou-Spm Positive787.4147.040Coumaroyl fragment
Positive787.4623.330Loss of 1 Coumaroyl

Experimental Workflow: Extraction & Quantification

This protocol ensures the extraction of the non-polar pollen coat fraction where these HCAAs accumulate.

Protocol Design

Objective: Isolate pollen coat metabolites without extracting cytosolic contaminants. Solvent Logic: A pure methanol or chloroform wash is used because HCAAs are deposited extracellularly on the pollen surface. Mechanical disruption (grinding) is not recommended if specific pollen coat profiling is desired.[1]

Step-by-Step Methodology
  • Pollen Collection:

    • Harvest open flowers. Vortex in a 1.5 mL tube to release pollen.

    • QC Step: Inspect under microscope to ensure purity (>95% pollen grains).[1]

  • Surface Wash (Extraction):

    • Add 500 µL LC-MS grade Methanol .

    • Vortex gently for 30 seconds. Do not sonicate (prevents cell lysis).[1]

    • Centrifuge at 10,000 x g for 5 min to pellet pollen grains.

    • Collect supernatant (contains pollen coat HCAAs).[1]

  • Sample Preparation:

    • Evaporate supernatant to dryness (SpeedVac).[1]

    • Reconstitute in 100 µL of 50% Acetonitrile / 0.1% Formic Acid .

    • Add Internal Standard: N1,N5,N10-triferuloyl spermidine (if available) or a deuterated polyamine.[1]

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

    • Mobile Phase: A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA.[3]

    • Gradient: 5% B to 95% B over 10 mins. HCAAs elute late due to hydrophobicity.

Workflow Visualization

Workflow Sample Flower/Anther Sample Isolate Pollen Isolation (Vortex & Sieve) Sample->Isolate Wash Surface Wash (100% MeOH, 30s) Isolate->Wash Target: Exine Spin Centrifuge (10,000g, 5 min) Wash->Spin Supernatant Supernatant (Pollen Coat) Spin->Supernatant Pellet Pellet (Intact Grains) Spin->Pellet Analysis LC-MS/MS Analysis (MRM Mode) Supernatant->Analysis Reconstitute

Figure 2: Targeted extraction workflow for pollen coat HCAAs.[1]

References

  • Elejalde-Palmett, C., et al. (2015). Characterization of a spermidine hydroxycinnamoyltransferase in Malus domestica highlights the evolutionary conservation of trihydroxycinnamoyl spermidines in pollen coat of core Eudicotyledons.[4] Journal of Experimental Botany. Link

  • Delporte, M., et al. (2018). A BAHD neofunctionalization promotes tetrahydroxycinnamoyl spermine accumulation in pollen coat of the Asteraceae family. Journal of Experimental Botany. Link[1]

  • Grienenberger, E., et al. (2009). Arabidopsisthaliana acyl-CoA-dependent acyltransferase 1 (At1g66980) is a spermidine hydroxycinnamoyltransferase involved in pollen coat formation.[1] The Plant Journal. Link[1]

  • Handa, T., et al. (2018). Spermine metabolism and its role in plant development and stress response. Plant Physiology. Link[1]

  • Fachechi, C., et al. (2019). Occurrence and expression of polyamine biosynthetic enzymes in Cichorium intybus. Plant Physiology and Biochemistry. Link[1]

Sources

Validation

Comparative Analysis of Tricoumaroyl Spermidine from Different Plant Sources

Executive Summary Tricoumaroyl spermidine (TCS) is a high-value hydroxycinnamic acid amide (HCAA) exhibiting potent antioxidant, anti-inflammatory, and neuroprotective properties. While chemically defined as -tricoumaroy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tricoumaroyl spermidine (TCS) is a high-value hydroxycinnamic acid amide (HCAA) exhibiting potent antioxidant, anti-inflammatory, and neuroprotective properties. While chemically defined as


-tricoumaroyl spermidine, its biological efficacy and isomeric composition vary significantly depending on the botanical source. This guide provides a technical comparison between the two primary commercial sources—Safflower (Carthamus tinctorius)  and Tea Flowers (Camellia sinensis) —alongside model biosynthetic systems like Chicory (Cichorium intybus) .

Key Takeaway: Researchers targeting neuropharmacology (serotonin regulation) should prioritize Safflower-derived TCS due to its unique cis/trans isomeric profile. For cosmetic and general antioxidant applications, Tea Flower extracts offer a more accessible, cost-effective alternative with a predominantly trans-isomer profile.

Introduction: The Chemical Architecture

Tricoumaroyl spermidine belongs to the phenolamide class of secondary metabolites. It functions in plants as a "chemical shield," accumulating in pollen coats to protect germline DNA from UV radiation and oxidative stress.

Chemical Structure

The molecule consists of a spermidine polyamine backbone acylated at the


, 

, and

positions by

-coumaric acid.[1]
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: ~583.68 g/mol

  • Critical Variable: The stereochemistry of the coumaroyl double bonds (

    
     vs. 
    
    
    
    , or trans vs. cis) dictates steric hindrance and receptor binding affinity.

Source Analysis & Comparative Data

Source A: Safflower (Carthamus tinctorius)[1][3][4]
  • Target Application: Neuropharmacology (Antidepressant/Anxiolytic).

  • Profile: Safflower florets contain a unique stereoisomer:

    
    -tricoumaroyl spermidine .[3]
    
  • Mechanism: This specific isomer acts as a potent Serotonin Transporter (SERT) inhibitor.[1][3] The mixed cis/trans geometry allows it to fit into the substrate-binding pocket of SERT, competitively inhibiting serotonin reuptake with an IC50 ~0.74 µM.

  • Extraction Complexity: High. Requires separation from safflower yellow pigments and other flavonoid glycosides.

Source B: Tea Flower (Camellia sinensis)[5]
  • Target Application: Cosmeceuticals (Whitening, Anti-aging) and Functional Foods.

  • Profile: Predominantly the all-trans (

    
    ) isomer.
    
  • Mechanism: Acts as a broad-spectrum antioxidant and tyrosinase inhibitor. The bulky hydrophobic structure interferes with the catalytic pocket of tyrosinase, reducing melanin synthesis.

  • Extraction Complexity: Moderate. Tea flowers are often an agricultural waste product, making this a sustainable source.

Source C: Chicory & Agrimony (Cichorium intybus / Agrimonia eupatoria)
  • Target Application: Cancer Therapeutics (PI3K Inhibition) and Biosynthetic Reference.

  • Profile: In Chicory, TCS is a transient intermediate in the pathway toward tetracoumaroyl spermine. In Agrimonia, TCS has been identified as a PI3K inhibitor.[4]

  • Significance: These sources are critical for understanding the enzymatic assembly of the molecule (via SHT enzymes) but are less common for bulk commercial extraction of pure TCS compared to Safflower.

Comparative Data Table
FeatureSafflower (C. tinctorius)Tea Flower (C. sinensis)Chicory (C. intybus)
Primary Isomer Mixed (

or

)
All-trans (

)
Transient Intermediate
Abundance 0.5 – 1.2 mg/g DW0.8 – 2.5 mg/g DWLow (rapidly converted)
Bioactivity SERT Inhibition (Neuro)Antioxidant/Tyrosinase PI3K Inhibition
Lipophilicity ModerateHighModerate
Extract Purity Low (requires HPLC prep)Medium (requires SPE)Low

Biosynthetic Pathway (Causality)

Understanding the enzymatic origin is crucial for genetic engineering or optimizing extraction times (e.g., harvesting before conversion to spermine conjugates). The synthesis is driven by Spermidine Hydroxycinnamoyl Transferases (SHTs) .

Biosynthesis Phenylalanine Phenylalanine CoumaricAcid p-Coumaric Acid Phenylalanine->CoumaricAcid PAL/C4H CoumaroylCoA p-Coumaroyl-CoA CoumaricAcid->CoumaroylCoA 4CL Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine SPDS Mono N1-Coumaroyl Spermidine Spermidine->Mono SHT (Acyltransferase) + Coumaroyl-CoA Di N1,N10-Dicoumaroyl Spermidine Mono->Di SHT TCS Tricoumaroyl Spermidine (Target) Di->TCS SHT Tetra Tetracoumaroyl Spermine (Chicory End Product) TCS->Tetra ACL5/Spermine Synthase (In Asteraceae)

Figure 1: Biosynthetic pathway of Tricoumaroyl Spermidine. Note that in Chicory (Asteraceae), TCS is often further processed into Spermine conjugates, whereas in Tea and Safflower, it accumulates as a stable end-product.

Experimental Protocols

A. Extraction & Purification Workflow

Standardized for comparative analysis of floral tissue.

Reagents: Methanol (LC-MS grade), Formic Acid, Liquid Nitrogen.

  • Cryogenic Homogenization:

    • Flash-freeze fresh floral tissue (10g) in liquid nitrogen.

    • Pulverize to a fine powder using a ball mill (30 Hz, 2 min). Rationale: Prevents enzymatic oxidation of the phenolic moieties.

  • Solvent Extraction:

    • Suspend powder in 100 mL 80% Methanol with 0.1% Formic Acid.

    • Ultrasonication: 30 minutes at <25°C. Note: Heat >40°C can induce cis-to-trans isomerization, altering the native profile.

  • Solid Phase Extraction (SPE):

    • Condition C18 cartridge with MeOH then Water.

    • Load supernatant. Wash with 20% MeOH (removes sugars/polar acids).

    • Elute TCS fraction with 90% Methanol .

  • Lyophilization:

    • Evaporate solvent under vacuum to yield crude powder.

B. Analytical Validation (LC-MS/MS)

Self-validating system for isomer identification.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • MS Detection: Positive ESI Mode.

    • Parent Ion: m/z 584.3

      
      .
      
    • Diagnostic Fragments:

      • m/z 147 (Coumaroyl moiety).

      • m/z 438 (Loss of one coumaroyl group).

      • m/z 292 (Spermidine backbone fragments).

Isomer Differentiation: The cis isomers typically elute earlier than trans isomers on C18 columns due to a more compact hydrodynamic radius and lower interaction with the stationary phase.

Workflow Sample Plant Material (10g) Extract Extraction 80% MeOH + 0.1% FA (Ultrasonic, 30 min) Sample->Extract SPE SPE Purification (C18 Cartridge) Extract->SPE Supernatant LCMS UPLC-MS/MS (Isomer Separation) SPE->LCMS 90% MeOH Eluate Data Quantification (MRM Mode) LCMS->Data

Figure 2: Analytical workflow for the isolation and quantification of TCS isomers.

Conclusion & Recommendations

For drug development professionals focusing on neuropsychiatric disorders , Carthamus tinctorius (Safflower) is the mandatory source due to the presence of the biologically active cis/trans isomer required for serotonin transporter inhibition.

For cosmetic formulations requiring antioxidant protection and skin brightening, Camellia sinensis (Tea Flower) is the superior choice. It offers a cleaner impurity profile (less pigment interference than Safflower) and higher stability due to the predominance of the trans-isomer.

References

  • Identification of Safflower Isomers (Neuroactivity): Zhao, G., et al. (2009).[3] A novel compound

    
    -tri-p-coumaroylspermidine isolated from Carthamus tinctorius L. and acting by serotonin transporter inhibition.[1][3] European Neuropsychopharmacology.[3]
    
    
  • Biosynthesis in Asteraceae (Chicory/Model): Delporte, M., et al. (2018).[5] The synthesis of tetracoumaroyl spermine in chicory (Cichorium intybus) requires the sequential action of two BAHD acyltransferases. Frontiers in Plant Science.

  • Tea Flower Metabolites: Morikawa, T., et al. (2012). Acylated flavonol glycosides and phenylpropanoids from the flower buds of Camellia sinensis. Chemical and Pharmaceutical Bulletin.

  • General HCAA Bioactivity: Luo, J., et al. (2011). Phenolamides from the flowers of Rosa rugosa. Fitoterapia.

  • PI3K Inhibition (Agrimony): Ginovyan, M., et al. (2023). Inhibition of the PI3K signaling pathway in cancer cells by Agrimonia eupatoria extract and its bioactive compound tricoumaroyl spermidine.[4] Molecular Biology Reports.

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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